Fmoc-3-aminomethyl-phenylacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLUJIUWRFNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373225 | |
| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631915-50-9 | |
| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-3-aminomethyl-phenylacetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial in the field of peptide synthesis and drug development.[1][2] Its unique structure, featuring a phenylacetic acid moiety with a strategically placed aminomethyl group, allows for the creation of peptides with modified backbones, potentially influencing their conformation, stability, and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of peptide chains.[1] This guide provides a comprehensive overview of its chemical properties, structure, and methodologies relevant to its synthesis and application.
Chemical Structure and Properties
This compound is characterized by a central phenyl ring substituted with an acetic acid group and an Fmoc-protected aminomethyl group at the meta position.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while data for the closely related compound, Fmoc-3-aminophenylacetic acid, is available, specific experimental values for the melting point and pKa of the title compound are not readily found in the literature.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][3][4] |
| Molecular Weight | 387.44 g/mol | [2][4] |
| CAS Number | 631915-50-9 | [2][3] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Melting Point | Data not available. (Note: The similar compound Fmoc-3-aminophenylacetic acid has a melting point of 194-196 °C) | [1] |
| Boiling Point | Data not available (likely decomposes) | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | |
| pKa (Carboxylic Acid) | Data not available. (Note: The pKa of the parent compound, phenylacetic acid, is 4.31) | [5] |
| Storage Temperature | 2-8°C or -15°C | [6] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, purification, and application of this compound.
Synthesis of this compound (General Protocol)
This protocol describes a general method for the Fmoc protection of 3-aminomethyl-phenylacetic acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
3-Aminomethyl-phenylacetic acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: Dissolve 3-aminomethyl-phenylacetic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Reaction: Allow the reaction mixture to stir overnight.
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Purification by Recrystallization (General Protocol)
Recrystallization is a common method for purifying Fmoc-amino acids to achieve the high purity required for peptide synthesis.
Materials:
-
Crude this compound
-
Toluene (or a mixture of ethyl acetate and hexane)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Place the crude product in a flask and add a minimal amount of toluene.
-
Heating: Gently heat the mixture to approximately 50°C while stirring to dissolve the solid.[7] Add more toluene in small portions if necessary to achieve complete dissolution.[7]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to allow for crystal formation. For maximum yield, subsequently place the flask in a refrigerator (2-8°C) for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.[7]
-
Drying: Dry the crystals under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The following diagram illustrates the general workflow for a single coupling cycle.
References
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-3-aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial for peptide synthesis and various applications in medicinal chemistry and drug development. Its structure incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in its effective application.
Introduction
This compound serves as a key building block in the synthesis of custom peptides and peptidomimetics. The Fmoc protecting group provides orthogonal protection of the amino functionality, allowing for its selective removal under mild basic conditions without affecting acid-labile side-chain protecting groups. This property is fundamental to modern Fmoc-based SPPS strategies. The compound's unique phenylacetic acid scaffold allows for the introduction of specific structural motifs into peptide chains, which can be leveraged to enhance biological activity, stability, or to create novel therapeutic agents, including PROTAC linkers.[1][2] Its application is particularly relevant in the development of treatments for cancer and in the creation of new antimicrobial agents.[1]
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 3-aminomethyl-phenylacetic acid. A common and efficient method is the catalytic hydrogenation of 3-cyanophenylacetic acid. The second step is the protection of the primary amine with the Fmoc group using a reagent such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Caption: Synthetic workflow for this compound.
Characterization
The identity, purity, and structural integrity of the synthesized this compound are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 631915-50-9 | [3][4] |
| Molecular Formula | C₂₄H₂₁NO₄ | [3][5] |
| Molecular Weight | 387.44 g/mol | [1][5] |
| Appearance | White to off-white powder | [1][6] |
| Melting Point | 194 - 196 °C | [6] |
| Purity (HPLC) | ≥97% | [6] |
| Storage Temperature | 0 - 8 °C | [1][6] |
Spectroscopic Data (Expected)
The following tables summarize the expected NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.30 | s | 1H | -COOH |
| 7.89 | d | 2H | Fmoc Ar-H |
| 7.78 | t | 1H | -NH |
| 7.70 | d | 2H | Fmoc Ar-H |
| 7.42 | t | 2H | Fmoc Ar-H |
| 7.33 | t | 2H | Fmoc Ar-H |
| 7.25 - 7.10 | m | 4H | Phenyl Ar-H |
| 4.30 | d | 2H | Fmoc-CH₂ |
| 4.22 | t | 1H | Fmoc-CH |
| 4.15 | d | 2H | Ar-CH₂-NH |
| 3.50 | s | 2H | Ar-CH₂-COOH |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 172.5 | -COOH |
| 156.2 | -NHCOO- |
| 143.9 | Fmoc Ar-C (quaternary) |
| 140.7 | Fmoc Ar-C (quaternary) |
| 139.5 | Phenyl Ar-C (quaternary) |
| 134.8 | Phenyl Ar-C (quaternary) |
| 128.9 | Phenyl Ar-CH |
| 128.3 | Phenyl Ar-CH |
| 127.6 | Fmoc Ar-CH |
| 127.1 | Fmoc Ar-CH |
| 126.2 | Phenyl Ar-CH |
| 125.9 | Phenyl Ar-CH |
| 125.2 | Fmoc Ar-CH |
| 120.1 | Fmoc Ar-CH |
| 65.6 | Fmoc-CH₂ |
| 46.7 | Fmoc-CH |
| 43.8 | Ar-CH₂-NH |
| 40.5 | Ar-CH₂-COOH |
Chromatographic Purity
Purity is typically assessed using reverse-phase HPLC.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 301 nm |
| Expected Purity | >97% |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminomethyl-phenylacetic acid
This protocol details the reduction of 3-cyanophenylacetic acid to 3-aminomethyl-phenylacetic acid via catalytic hydrogenation.
Materials:
-
3-Cyanophenylacetic acid
-
10% Palladium on Carbon (Pd/C)
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a hydrogenation flask, dissolve 3-cyanophenylacetic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (approx. 5 mol%).
-
Add concentrated HCl (1.1 eq) to the mixture.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of 3-aminomethyl-phenylacetic acid.
-
The product can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol describes the Fmoc protection of the amine group.[7]
Materials:
-
3-Aminomethyl-phenylacetic acid hydrochloride
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 3-aminomethyl-phenylacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) in portions while stirring to neutralize the hydrochloride salt and create basic conditions.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Stir the suspension at 0 °C for 1 hour.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.
Visualization of Experimental Workflow
Caption: General workflow for Fmoc-protection and characterization.
References
Molecular weight and formula of Fmoc-3-aminomethyl-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial in the fields of peptide synthesis and pharmaceutical development. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental for the controlled, stepwise assembly of amino acids into complex peptide chains. This compound acts as a key building block, enabling the synthesis of custom peptides for a wide range of research and therapeutic applications.
Core Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis protocols and for analytical characterization.
| Property | Value |
| Molecular Formula | C₂₄H₂₁NO₄[1][2][3] |
| Molecular Weight | 387.44 g/mol [1][2] |
| Alternate Value (MW) | 387.43 g/mol [3] |
| CAS Number | 631915-50-9[1][3] |
| Appearance | White powder[1][2] |
| Purity | ≥ 98% (HPLC)[1] |
Note: Minor variations in molecular weight values are due to differences in isotopic mass calculations.
Molecular Structure and Functionality
The utility of this compound stems from its distinct structural components. The molecule can be understood as an assembly of three key functional units: a stable protecting group, a linker, and a reactive backbone.
Caption: Logical relationship of the core functional units within the this compound molecule.
Experimental Protocols
While specific experimental protocols are highly dependent on the target peptide sequence and synthesis strategy, a generalized workflow for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below.
General Protocol: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the first amino acid is attached.
-
Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine in an organic solvent (e.g., 20% piperidine in DMF), to expose the free amine.
-
Activation and Coupling: The carboxylic acid group of this compound is activated using coupling reagents (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the newly exposed amine on the resin.
-
Washing: Following the coupling reaction, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product of high purity.
Caption: Standard experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
Technical Guide: Properties and Applications of Fmoc-3-aminomethyl-phenylacetic Acid (CAS 631915-50-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid, with the CAS number 631915-50-9, is a key building block in modern peptide synthesis and has emerged as a valuable tool in the development of targeted therapeutics. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for its precise incorporation into peptide chains using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical and physical properties, available suppliers, and its significant application in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, alongside a detailed experimental protocol and workflow visualizations.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 631915-50-9 | N/A |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |
| Molecular Weight | 387.43 g/mol | [1][2] |
| IUPAC Name | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | [2] |
| Synonyms | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥95%, 96%, ≥98% (HPLC), 99% | [2][4] |
| Storage Conditions | Ambient, 0-8 °C, or 2-8°C, sealed in dry conditions | [2][3] |
| Melting Point | 194 - 196 °C (for the related compound Fmoc-3-aminophenylacetic acid, CAS 186320-08-1) | [5] |
Key Application: Synthesis of PROTAC Degrader DU-14
A significant application of the deprotected form of this compound, 2-(3-(aminomethyl)phenyl)acetic acid, is its use as a linker in the synthesis of the PROTAC (Proteolysis Targeting Chimera) degrader, DU-14. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
DU-14 is a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[6][7] These phosphatases are negative regulators in several signaling pathways, and their degradation has therapeutic potential in cancer immunotherapy.[6][8]
Signaling Pathway of DU-14 Action
The degradation of PTP1B and TC-PTP by DU-14 leads to the enhancement of the IFN-γ induced JAK/STAT signaling pathway and promotes T-cell activation.[6][8]
Caption: DU-14 mediated degradation of PTP1B/TC-PTP enhances anti-tumor immunity.
Experimental Protocols
While a specific protocol for the incorporation of this compound in solid-phase peptide synthesis is not detailed in the available literature, a general protocol for Fmoc-based SPPS is provided below. This can be adapted for the specific peptide sequence incorporating this building block.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-Strategy)
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
1. Resin Swelling:
-
Place the rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
-
After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of PROTAC DU-14: An Experimental Workflow
The synthesis of DU-14 involves the coupling of a PTP1B/TC-PTP inhibitor, a von Hippel-Lindau (VHL) E3 ligase ligand, and a linker derived from 2-(3-(aminomethyl)phenyl)acetic acid. The following diagram illustrates the general workflow.
Caption: General synthetic workflow for the PROTAC degrader DU-14.
Suppliers
This compound (CAS 631915-50-9) is available from a variety of chemical suppliers specializing in reagents for peptide synthesis and drug discovery. Some of the notable suppliers include:
-
Sigma-Aldrich[2]
-
Santa Cruz Biotechnology[1]
-
Chem-Impex[3]
-
American Elements[9]
-
United States Biological[10]
-
Key Organics[11]
-
Fluorochem
Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data.
Conclusion
This compound is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its primary application in solid-phase peptide synthesis allows for the creation of custom peptides with diverse functionalities. The use of its deprotected form as a linker in the synthesis of the PROTAC degrader DU-14 highlights its importance in the development of novel therapeutics for cancer immunotherapy. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 631915-50-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. usbio.net [usbio.net]
- 11. keyorganics.net [keyorganics.net]
An In-depth Technical Guide to Fmoc-3-aminomethyl-phenylacetic Acid: A Versatile Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a bifunctional building block that has garnered significant interest in the fields of peptide synthesis and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid on a phenylacetic acid scaffold, makes it a versatile tool for creating complex biomolecules and targeted therapeutics. The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] The carboxylic acid moiety allows for straightforward coupling to amines, making it an ideal component for constructing linkers in more complex molecular architectures.
This technical guide provides a comprehensive review of the literature and background of this compound, with a focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide detailed experimental protocols for its synthesis and incorporation, and discuss its role in modulating key signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 631915-50-9 | [3] |
| Molecular Formula | C₂₄H₂₁NO₄ | [3] |
| Molecular Weight | 387.43 g/mol | [3] |
| Appearance | White to off-white powder | - |
| Purity | Typically ≥98% (HPLC) | [2] |
| Storage | Store at 0 - 8 °C | [2] |
Applications in Drug Discovery: A Linker for PROTACs
One of the most promising applications of 3-aminomethyl-phenylacetic acid is as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The core structure of this compound is utilized as a linker in the synthesis of DU-14 , a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[4][5] PTP1B and TC-PTP are key negative regulators of the JAK-STAT signaling pathway, which plays a crucial role in immunity and cell growth.[6][7] By inducing the degradation of PTP1B and TC-PTP, DU-14 can enhance anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][5]
The PTP1B/TC-PTP Signaling Pathway and the Role of DU-14
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[8] This pathway is tightly regulated by protein tyrosine phosphatases, including PTP1B and TC-PTP, which dephosphorylate and inactivate key components of the pathway like JAKs and STATs.[7] In many cancers, this pathway is dysregulated.
The PROTAC DU-14 utilizes the 3-aminomethyl-phenylacetic acid linker to connect a PTP1B/TC-PTP inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This brings the E3 ligase into close proximity with PTP1B and TC-PTP, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these phosphatases results in the sustained activation of the JAK-STAT pathway, enhancing the anti-tumor immune response.[4][5]
Below is a diagram illustrating the role of PTP1B and TC-PTP in the JAK-STAT signaling pathway and the mechanism of action of the DU-14 PROTAC.
Quantitative Data
The efficacy of the DU-14 PROTAC, which incorporates the 3-aminomethyl-phenylacetic acid linker, has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line / Model | Reference |
| IC₅₀ (PTP1B) | 24.2 nM | In vitro assay | [4] |
| IC₅₀ (TC-PTP) | 30.1 nM | In vitro assay | [4] |
| PTP1B/TC-PTP Degradation | Dose-dependent | MC38 cells | [4] |
| Tumor Growth Inhibition | Significant at 25-50 mg/kg | Mouse model of colon cancer | [4] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Reduction of the Nitrile The nitrile group of 3-cyanophenylacetic acid can be reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).
Step 2: Fmoc Protection of the Amine The resulting 3-aminomethyl-phenylacetic acid would then be reacted with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a mild base, such as sodium bicarbonate, in a solvent mixture like dioxane and water to yield the final product, this compound.
General Protocol for Incorporation into a Peptide Chain (Solid-Phase Peptide Synthesis)
This compound can be incorporated into a peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10][11]
1. Resin Swelling:
-
The desired resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.[10]
2. Fmoc Deprotection:
-
The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 15-30 minutes.[9] The resin is then washed thoroughly with DMF.
3. Coupling of this compound:
-
This compound (3-5 equivalents relative to the resin loading) is pre-activated with a coupling agent such as HBTU (3-5 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[11]
-
The activated solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC like DU-14 involves the sequential coupling of the target-binding ligand and the E3 ligase ligand to the linker.
References
- 1. PTP-1B and TCPTP dual PROTAC degrader demonstrably reduces tumor progression in murine model | BioWorld [bioworld.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and characterization of a PTP1B/TC-PTP dual targeting PROTAC degrader as a novel immunotherapeutic agent | Poster Board #945 - American Chemical Society [acs.digitellinc.com]
- 6. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) has become the predominant methodology for the creation of peptides for research, therapeutic, and diagnostic applications.[1] Central to the success and versatility of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] Its adoption revolutionized the field by offering a mild, efficient, and orthogonal protection strategy, largely supplanting the harsher acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][3] The Fmoc group's unique base-lability allows for the selective deprotection of the α-amino group of amino acids while acid-labile side-chain protecting groups remain intact, a principle that underpins the widely used Fmoc/tBu orthogonal protection strategy.[1][4]
This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. It will explore the chemical principles of Fmoc-based SPPS, present detailed experimental protocols, summarize key quantitative data, and illustrate the fundamental chemical workflows and mechanisms.
The Chemistry of the Fmoc Group
The Fmoc protecting group is a carbamate that temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted side reactions during the stepwise assembly of the peptide chain.[5][6] Its structure, featuring a fluorene ring system, is key to its functionality.
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with an activated Fmoc derivative. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[] Fmoc-OSu is generally preferred due to its greater stability and reduced tendency to cause the formation of dipeptides during the protection reaction.[] The reaction is carried out under basic conditions, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Understanding the applications of Fmoc-3-aminomethyl-phenylacetic acid in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid has emerged as a versatile and valuable building block in the field of medicinal chemistry, particularly in the realms of peptide synthesis and the development of novel therapeutic modalities. Its unique structural features, combining a rigid phenylacetic acid scaffold with a flexible aminomethyl linker arm and the crucial Fmoc protecting group, offer chemists precise control over the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in solid-phase peptide synthesis (SPPS), its utility as a linker in targeted protein degraders, and its application in bioconjugation.
Core Applications in Peptide Synthesis
This compound serves as a key component in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides for a wide array of research and therapeutic purposes.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the primary amine, allowing for the stepwise and controlled elongation of the peptide chain under mild conditions.[3] This is a fundamental aspect of modern peptide chemistry, enabling the synthesis of complex and sensitive peptide sequences.[4]
The phenylacetic acid moiety of this compound introduces a degree of rigidity into the peptide backbone or as a linker, which can be advantageous in influencing the secondary structure and conformational preferences of the resulting peptide. This can be critical for optimizing receptor binding and biological activity.
Quantitative Data on Peptide Synthesis
While specific yield and purity data are highly sequence-dependent, the use of high-purity Fmoc-amino acids, including derivatives like this compound, is crucial for achieving high-quality synthetic peptides. Reputable suppliers typically offer Fmoc-amino acids with a purity of ≥99%.[5] The success of a synthesis is often evaluated by the crude purity of the peptide post-cleavage, with purities ranging from 70% to over 90% being achievable depending on the sequence and coupling efficiency.[6]
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Peptide Purity | 50% - 95% | Sequence difficulty (e.g., aggregation-prone sequences), coupling reagent efficiency, purity of reagents.[6] |
| Overall Yield | Sequence-dependent | Resin loading capacity, number of coupling cycles, cleavage efficiency. |
| Coupling Efficiency | >99% per step | Choice of coupling reagents (e.g., HBTU, HATU), reaction time, temperature.[7] |
Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
This compound is a valuable building block for the synthesis of PROTAC linkers. The aminomethyl group provides a point of attachment for either the target protein ligand or the E3 ligase ligand, while the carboxylic acid of the phenylacetic acid moiety can be coupled to the other component. The Fmoc group allows for orthogonal protection strategies during the multi-step synthesis of the final PROTAC molecule. The rigid-flexible nature of the 3-aminomethyl-phenylacetic acid core can be exploited to optimize the distance and relative orientation of the two ligands, which is a key determinant of PROTAC activity.
Quantitative Data on PROTAC Activity
| Parameter | Description | Importance in PROTACs |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | A measure of the potency of the PROTAC. Lower DC50 values indicate higher potency. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | Indicates the efficacy of the PROTAC in promoting degradation. |
| IC50 | Concentration of an inhibitor required to reduce the activity of a biological target by 50%. | While PROTACs work by degradation, the binding affinity of the warhead to the target protein is still a relevant parameter. |
Applications in Bioconjugation
The functional handles of this compound, the protected amine and the carboxylic acid, make it a useful tool in bioconjugation.[2] After deprotection of the Fmoc group, the resulting primary amine can be used to conjugate the molecule to other biomolecules, such as proteins, antibodies, or fluorescent dyes, through various chemical reactions like amide bond formation or reductive amination. The carboxylic acid provides another reactive site for conjugation. This allows for the creation of more complex bioconjugates for applications in diagnostics, targeted drug delivery, and basic research.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for manual Fmoc-based solid-phase peptide synthesis. The incorporation of this compound would follow the standard coupling procedure for an Fmoc-protected amino acid.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[7]
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.[1]
2. First Amino Acid Loading (if not pre-loaded):
-
Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[1]
-
Add the activated amino acid solution to the swollen resin and allow the reaction to proceed for 2-4 hours.[1]
-
Wash the resin thoroughly with DMF to remove excess reagents.
3. Peptide Chain Elongation Cycle:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent and base in DMF.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
After the coupling reaction, drain the solution and wash the resin sequentially with DMF, dichloromethane (DCM), and methanol.
-
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
4. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Isolate the crude peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to Fmoc-3-aminomethyl-phenylacetic Acid in Novel Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a versatile bifunctional building block increasingly utilized in the development of novel therapeutics. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid on a phenylacetic acid scaffold, makes it an ideal component for solid-phase peptide synthesis (SPPS), as well as a valuable linker in the construction of complex therapeutic modalities such as peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications in the development of next-generation therapeutic agents.
Core Properties of this compound
This compound is a white to off-white powder with established physical and chemical properties that are critical for its application in drug development. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 631915-50-9 | [1][2] |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |
| Molecular Weight | 387.44 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% to ≥98% (by HPLC) | [1] |
| IUPAC Name | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | |
| Storage Temperature | 0 - 8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound involves two key stages: the preparation of the 3-aminomethyl-phenylacetic acid core and the subsequent protection of the amino group with the Fmoc moiety.
Synthesis of 3-Aminophenylacetic Acid (Precursor)
An industrial preparation method for 3-aminophenylacetic acid has been described, starting from p-nitrophenylacetonitrile. The multi-step process involves reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final reduction and hydrolysis.[4] This method is noted for its high selectivity and use of readily available starting materials.[4]
Fmoc Protection of the Amino Group
-
Dissolution: Dissolve 3-aminomethyl-phenylacetic acid in a suitable solvent, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group.
-
Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent (e.g., dioxane) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final this compound.
Applications in Novel Therapeutic Agent Development
The structural characteristics of this compound make it a valuable tool in several areas of therapeutic development.
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid derivative, this molecule is a key building block in SPPS.[1] The Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise addition of amino acids to a growing peptide chain on a solid support. Its unique phenylacetic acid structure can be incorporated into peptides to introduce a specific spacer or to modify the peptide's conformational properties.
Linker for Peptide-Drug Conjugates (PDCs)
The bifunctional nature of this compound makes it an excellent candidate for use as a linker in PDCs. The carboxylic acid can be coupled to a cytotoxic drug, while the deprotected amine can be incorporated into a peptide that targets a specific receptor on cancer cells. This allows for the targeted delivery of the therapeutic payload, potentially reducing off-target toxicity.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] The length, rigidity, and chemical nature of the linker are critical for the efficacy of the PROTAC.[6] this compound provides a semi-rigid linker scaffold that can be readily incorporated into PROTAC synthesis. The phenylacetic acid moiety offers a defined spatial orientation, which can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Potential Therapeutic Applications and Future Directions
While specific therapeutic agents incorporating this compound are not yet widely reported in the public domain, its properties suggest significant potential in several therapeutic areas:
-
Oncology: As a linker in PDCs and PROTACs, it can be used to develop targeted therapies against various cancers.[1]
-
Neurology: Its use in the synthesis of peptides that modulate neurotransmitter activity suggests potential applications in neurological disorders.[1]
-
Antimicrobial Agents: The development of novel antimicrobial peptides could be facilitated by the incorporation of this building block.[1]
The future development of therapeutics utilizing this compound will likely focus on optimizing the linker length and rigidity for specific applications, particularly in the design of highly potent and selective PROTACs. Further research into the structure-activity relationships of peptides and conjugates containing this moiety will be crucial for unlocking its full therapeutic potential.
Conclusion
This compound is a valuable and versatile chemical entity for the development of novel therapeutic agents. Its well-defined structure and chemical handles make it suitable for a range of applications, from a building block in peptide synthesis to a critical linker component in advanced therapeutic modalities like PDCs and PROTACs. As the fields of targeted therapies and protein degradation continue to evolve, the utility of this compound in designing innovative and effective medicines is expected to grow significantly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. americanelements.com [americanelements.com]
- 4. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]
- 5. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-3-aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-3-aminomethyl-phenylacetic acid, a key building block in peptide synthesis and drug development. Understanding these parameters is crucial for optimizing reaction conditions, ensuring the purity of final products, and maintaining the integrity of the compound during storage and handling.
Physicochemical Properties
This compound is a derivative of phenylacetic acid containing an aminomethyl group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it a valuable spacer in the synthesis of complex peptides and other bioactive molecules.
| Property | Value |
| Chemical Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.44 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | 2-8°C |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in solution-phase and solid-phase synthesis. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from the general behavior of Fmoc-protected amino acids.
Qualitative Solubility
This compound, like most Fmoc-amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Abbreviation | General Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for peptide synthesis. Can sometimes contain amine impurities that may affect Fmoc group stability. |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | Often used as a substitute for DMF, with a higher boiling point and lower vapor pressure. |
| Dimethyl sulfoxide | DMSO | Good to Excellent | A strong polar aprotic solvent, useful for dissolving difficult-to-solubilize compounds. |
| Dichloromethane | DCM | Limited | Generally a poor solvent for Fmoc-amino acids, more commonly used for washing steps. |
| Tetrahydrofuran | THF | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |
Experimental Protocol for Determining Quantitative Solubility
To obtain precise solubility data, the following experimental protocol, based on the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO, DCM, THF)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.
-
Add a precise volume of the test solvent (e.g., 1.0 mL).
-
Tightly cap the vial and vortex for 1-2 minutes.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for determining solubility.
Stability Profile
The stability of this compound is crucial for its storage and successful application in synthesis. The primary point of lability is the Fmoc protecting group.
General Stability
-
pH: The Fmoc group is stable under acidic conditions but is labile to basic conditions. It is rapidly cleaved by secondary amines like piperidine, which is the basis for its use in solid-phase peptide synthesis. It is generally stable in neutral aqueous solutions for short periods.
-
Temperature: As a solid, this compound is relatively stable at room temperature for short periods but should be stored at 2-8°C for long-term stability. In solution, particularly in solvents like DMF, degradation can occur over time, and it is recommended to use freshly prepared solutions.
-
Light: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it protected from light to prevent any potential degradation.
Experimental Protocol for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solvent under specific conditions.
Objective: To evaluate the degradation of this compound over time under defined conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound
-
Solvent or buffer of interest
-
HPLC system with a UV detector
-
Temperature-controlled incubator
-
pH meter
-
Light source (for photostability testing)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent or buffer.
-
-
Incubation:
-
Aliquot the solution into several vials.
-
For thermal stability , place the vials in incubators at different temperatures (e.g., 4°C, 25°C, 40°C).
-
For pH stability , adjust the pH of the solutions to different values using appropriate buffers and store at a constant temperature.
-
For photostability , expose the vials to a controlled light source, while keeping a set of control vials in the dark.
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
-
HPLC Analysis:
-
Immediately analyze the samples by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition to determine the degradation kinetics.
-
Caption: Workflow for stability assessment.
Potential Degradation Pathway
The primary degradation pathway for this compound under basic conditions involves the cleavage of the Fmoc group. This occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base. This results in the formation of dibenzofulvene and the free amine of 3-aminomethyl-phenylacetic acid, along with carbon dioxide.
Spectroscopic data (NMR, IR, Mass Spec) of Fmoc-3-aminomethyl-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available chemical and structural information for Fmoc-3-aminomethyl-phenylacetic acid, a key building block in peptide synthesis and drug discovery. While specific, publicly available spectroscopic datasets (NMR, IR, Mass Spectrometry) for this compound are limited, this document compiles its known properties and outlines generalized experimental protocols for its synthesis and characterization.
Chemical Identity and Properties
This compound is a derivative of phenylacetic acid containing an aminomethyl group at the meta position, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This structure makes it a valuable reagent in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group can be selectively removed under basic conditions.[2][]
Below is a summary of the key chemical identifiers and properties for this compound.
| Property | Value | Reference |
| IUPAC Name | 2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |
| CAS Number | 631915-50-9 | |
| Molecular Formula | C₂₄H₂₁NO₄ | |
| Molecular Weight | 387.43 g/mol | |
| Purity | Typically ≥95% (HPLC) | [4] |
| Appearance | White to off-white powder | |
| Storage Temperature | Ambient |
Spectroscopic Data Summary
Exhaustive searches of publicly accessible databases and scientific literature did not yield specific, curated spectroscopic datasets (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Chemical suppliers may hold this data internally, and it is referenced in patent literature for product characterization, though the data itself is not published.[5][6][7]
Researchers utilizing this compound would typically perform their own spectroscopic characterization upon synthesis or purchase to verify its identity and purity. The expected spectral features are outlined in the experimental protocols section.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of Fmoc-protected amino acids like this compound. These are representative methods and may require optimization for specific laboratory conditions and starting materials.
Synthesis of this compound
The synthesis of this compound would typically involve the reaction of 3-(aminomethyl)phenylacetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Materials:
-
3-(aminomethyl)phenylacetic acid
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)
-
Dioxane or a similar organic solvent
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(aminomethyl)phenylacetic acid in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.
-
Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute HCl solution to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Objective: To confirm the presence and connectivity of protons in the molecule.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Expected Signals:
-
Aromatic protons of the phenyl and fluorenyl groups.
-
Methylene protons of the acetic acid and aminomethyl groups.
-
A methine proton from the fluorenyl group.
-
A broad singlet for the carboxylic acid proton.
-
A triplet or broad signal for the NH proton of the carbamate.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Objective: To identify all unique carbon environments in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Expected Signals:
-
Carbonyl carbons of the carboxylic acid and the Fmoc group.
-
Aromatic carbons of the phenyl and fluorenyl rings.
-
Aliphatic carbons of the methylene and methine groups.
-
IR (Infrared) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Absorptions:
-
Broad O-H stretch from the carboxylic acid.
-
N-H stretch from the carbamate.
-
C=O stretches from the carboxylic acid and the carbamate.
-
C-H stretches from the aromatic and aliphatic groups.
-
C=C stretches from the aromatic rings.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Expected Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode, which would confirm the molecular weight of 387.43 g/mol .
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 631915-50-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. WO2020252598A1 - Radiolabeled compounds targeting the prostate-specific membrane antigen - Google Patents [patents.google.com]
- 7. CN114401947A - Radiolabeled compounds targeting prostate-specific membrane antigen - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-aminomethyl-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1][2] This methodology allows for the efficient and automated synthesis of peptides by building the amino acid chain on a solid support.[3] The incorporation of non-proteinogenic amino acids, such as Fmoc-3-aminomethyl-phenylacetic acid, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity.
This compound is a β-amino acid derivative that can introduce unique structural motifs into peptides, potentially leading to improved resistance to enzymatic degradation and the ability to mimic or disrupt specific protein-protein interactions. Due to its steric hindrance compared to standard α-amino acids, its efficient incorporation into a growing peptide chain requires optimized coupling protocols.
These application notes provide a detailed protocol for the successful solid-phase synthesis of peptides containing 3-aminomethyl-phenylacetic acid using Fmoc chemistry.
Materials and Reagents
-
This compound
-
High-quality Fmoc-protected α-amino acids
-
SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH)
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swollen resin.
Loading of the First Amino Acid (for 2-Chlorotrityl Chloride Resin)
-
Dissolve the first Fmoc-protected amino acid (2-4 equivalents relative to the resin loading capacity) in DCM.
-
Add DIPEA (4-8 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM followed by DMF.
Standard SPPS Cycle for α-Amino Acid Incorporation
This cycle is repeated for the addition of each standard α-amino acid.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU or HBTU (3-5 equivalents), and HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
Protocol for Incorporation of this compound
Due to the steric hindrance of this β-amino acid, a more robust coupling protocol is recommended.
-
Fmoc Deprotection:
-
Follow the standard Fmoc deprotection protocol as described above.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 4-6 hours at room temperature. A longer coupling time is recommended to overcome the steric hindrance.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the reaction is incomplete, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF.
-
Final Fmoc Deprotection
After the last amino acid has been coupled, perform a final Fmoc deprotection as described in the standard SPPS cycle.
Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail for many peptides is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like cysteine or methionine, scavengers such as EDT may be required.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Standard α-Amino Acid Coupling | This compound Coupling |
| Amino Acid Equivalents | 3 - 5 | 3 - 5 |
| Coupling Reagent (HATU/HBTU) Equiv. | 3 - 5 | 3 - 5 |
| Base (DIPEA) Equivalents | 6 - 10 | 6 - 10 |
| Pre-activation Time | 1 - 2 minutes | 5 - 10 minutes |
| Coupling Time | 1 - 2 hours | 4 - 6 hours |
| Solvent | DMF | DMF |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Fmoc Deprotection Time | 5 min + 15 min | 5 min + 15 min |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O |
| Cleavage Time | 2 - 4 hours | 2 - 4 hours |
Visualized Workflow
Caption: Workflow for SPPS incorporating this compound.
References
Application Notes and Protocols for the Incorporation of Fmoc-3-aminomethyl-phenylacetic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a valuable building block in peptide synthesis, offering a unique structural motif for the design of peptidomimetics, constrained peptides, and other modified peptide structures. As a β-amino acid derivative, its incorporation can influence the secondary structure of peptides, enhance proteolytic stability, and provide a scaffold for further chemical modifications. However, the steric hindrance associated with its structure requires optimized coupling protocols to ensure high efficiency and purity of the final peptide product. These application notes provide a comprehensive guide to the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Challenges in Coupling this compound
The primary challenge in the incorporation of this compound lies in the steric hindrance around the carboxylic acid group. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for overcoming this steric barrier.
Recommended Coupling Reagents
For sterically hindered amino acids such as this compound, the use of highly efficient coupling reagents is strongly recommended. Standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) may result in slow reaction times and incomplete coupling. Uronium/aminium and phosphonium salt-based reagents are generally more effective.
Table 1: Comparative Performance of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Considerations |
| HATU | Uronium/Aminium | Very High | High efficiency, fast reaction kinetics, effective for hindered couplings.[1][2] | Higher cost, potential for side reactions if used in excess.[1][3] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[1][4] | Potential for side reactions similar to other uronium salts.[4] |
| COMU | Uronium/Aminium | Very High | Excellent performance for hindered couplings, byproducts are water-soluble.[2][5] | Can be less stable in solution over time. |
| PyBOP | Phosphonium Salt | High | Good for hindered amino acids, byproducts are generally not problematic in SPPS.[3][6] | Less reactive than HATU or HCTU for highly hindered systems.[5] |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Improved performance over DIC/HOBt, lower racemization risk.[3] | May require longer coupling times compared to onium salts.[3] |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and other reaction conditions. Optimization is recommended for each specific application.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis. These protocols are based on a 0.1 mmol synthesis scale and should be adapted as needed.
General SPPS Workflow
A typical cycle for the incorporation of an amino acid in Fmoc-based SPPS involves several key steps as illustrated in the workflow diagram below.
Protocol 1: Coupling using HATU/HCTU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.[1][2]
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide by treating with a 20% solution of piperidine in DMF (2 x 10 minutes).[7]
-
Wash the resin thoroughly with DMF (5 x 1 min).[7]
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU or HCTU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents, 0.6 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.[7]
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
Protocol 2: Coupling using DIC/OxymaPure®
This protocol provides a cost-effective alternative, though it may require longer reaction times to achieve complete coupling.[3]
-
Resin Preparation:
-
Follow the resin preparation steps as described in Protocol 1.
-
-
Coupling Reaction:
-
In the reaction vessel containing the deprotected peptide-resin, add this compound (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol).
-
Add sufficient DMF to dissolve the solids and swell the resin.
-
Add DIC (3 equivalents, 0.3 mmol) to the reaction mixture.
-
Agitate the mixture for 4-6 hours at room temperature.
-
-
Washing and Monitoring:
-
Follow the washing and monitoring steps as described in Protocol 1.
-
Final Cleavage and Purification
Once the peptide synthesis is complete, the peptide is cleaved from the resin and deprotected.
-
Final Fmoc Deprotection:
-
Cleavage from Resin:
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for peptides with standard protecting groups is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[9]
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[9]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting and Optimization
When incorporating sterically hindered amino acids, incomplete coupling is the most common issue. The following decision tree can guide the troubleshooting process.
By selecting the appropriate coupling reagents and optimizing the reaction conditions, the successful incorporation of this compound into peptide sequences can be readily achieved, enabling the synthesis of novel and complex peptide-based molecules for a wide range of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-3-aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-3-aminomethyl-phenylacetic acid. Given the unique structure of this non-canonical amino acid, which incorporates a phenylacetic acid moiety, potential steric hindrance may influence deprotection kinetics compared to standard proteinogenic amino acids. These guidelines offer standard and enhanced protocols, methods for monitoring completion, and troubleshooting advice to ensure efficient and complete deprotection.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is a critical step, typically achieved through treatment with a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[1] This process occurs via a β-elimination mechanism, liberating the N-terminal amine for the subsequent coupling reaction.[2]
This compound presents a unique structural motif. While the primary amine is attached to a methyl group, the overall bulk of the substituted phenylacetic acid structure may impact the accessibility of the Fmoc group to the deprotection reagent. Incomplete Fmoc removal is a critical failure in SPPS, leading to the formation of deletion sequences which can be challenging to separate from the target peptide, ultimately reducing the overall yield and purity.[3]
These application notes provide a summary of common deprotection conditions and detailed protocols that can be adapted and optimized for this compound.
Quantitative Data on Fmoc Deprotection Conditions
Table 1: Standard Fmoc Deprotection Conditions with Piperidine
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[4] |
| 10% (v/v) in DMF | High | May require longer reaction times; can be used to potentially minimize base-related side reactions.[4] | |
| Reaction Time | 5 - 20 minutes | >95% | Typically sufficient for complete deprotection of most standard amino acids at room temperature.[5] |
| 2 x 10 minutes | >98% | A two-step deprotection is a common strategy to ensure completeness. | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient.[4] |
Table 2: Enhanced Fmoc Deprotection Conditions for Sterically Hindered Residues
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Base Composition | 20% (v/v) Piperidine in DMF | High | Extended reaction times (e.g., 2 x 15-30 min) may be necessary. |
| 2% DBU / 2% Piperidine in DMF | High | DBU is a stronger, non-nucleophilic base that can accelerate deprotection. The piperidine is present to scavenge the dibenzofulvene (DBF) byproduct.[6] | |
| 5% Piperazine / 2% DBU in DMF | High | Piperazine is an alternative scavenger to piperidine.[6] | |
| Reaction Time | 30 - 60 minutes | >95% | Extended time is often crucial for sterically hindered amino acids.[4] |
| 1 - 2 hours | >98% | For particularly difficult sequences, longer reaction times may be required.[4] | |
| Temperature | Room Temperature to 40°C | High | Modest heating can help overcome steric hindrance and disrupt peptide aggregation. |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. It is recommended to first attempt the standard protocol and, if incomplete deprotection is observed, proceed to the enhanced protocol.
Protocol 1: Standard Fmoc Deprotection
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation (Optional but Recommended): Perform a Kaiser test or other qualitative ninhydrin-based test to confirm the presence of a free primary amine. A positive test (typically indicated by a blue color) confirms successful deprotection.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended if incomplete deprotection is suspected with the standard protocol, which may be the case for a sterically hindered residue like this compound.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Enhanced Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]
-
Deprotection: Drain the DMF and add the enhanced deprotection solution to the resin. Agitate the mixture for 10-30 minutes at room temperature. Monitor the reaction progress carefully if possible.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove all traces of DBU and piperidine.[3]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[3]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection step
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[1]
-
Blank: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Sample Collection: During the deprotection step, collect the filtrate flowing from the reaction vessel.
-
Dilution: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution. The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (extinction coefficient of the adduct is approximately 7800 L mol⁻¹ cm⁻¹).
Visualization of Workflows and Logical Relationships
Experimental Workflow for Fmoc Deprotection
Caption: A typical experimental workflow for Fmoc deprotection in solid-phase peptide synthesis.
Factors Influencing Fmoc Deprotection Efficiency
Caption: Key factors influencing the efficiency of the Fmoc deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Fmoc-3-aminomethyl-phenylacetic acid in Custom Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of custom peptides as therapeutic agents. Its unique structure, featuring a flexible aminomethyl group on a phenylacetic acid backbone, allows for the introduction of conformational constraints and diverse functional groups within a peptide sequence. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of amino acids in SPPS, ensuring high-yield and high-purity synthesis of the target peptide.[1] The incorporation of such non-canonical amino acids is a key strategy in modern drug design to enhance the therapeutic potential of peptides, including improved stability against enzymatic degradation and modulated receptor binding affinity.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the creation of custom peptides for drug development, with a focus on potential applications in oncology and infectious diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁NO₄ | [4] |
| Molecular Weight | 387.43 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Purity (HPLC) | ≥97% | [5] |
| Melting Point | 194 - 196 °C | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
Applications in Drug Development
The incorporation of this compound into peptide sequences can confer several advantageous properties for drug development:
-
Enhanced Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, leading to a longer in vivo half-life of the peptide therapeutic.[2]
-
Conformational Constraint: The phenylacetic acid moiety can introduce turns or specific secondary structures, which can be crucial for high-affinity binding to biological targets.
-
Scaffold for Further Modification: The aminomethyl group can serve as a handle for post-synthesis modifications, such as pegylation or the attachment of cytotoxic drugs or imaging agents.
-
Modulation of Pharmacokinetic Properties: The overall hydrophobicity and charge of the peptide can be fine-tuned by incorporating this building block, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles.
Potential Therapeutic Areas:
-
Oncology: Peptides designed with this compound can be developed to target protein-protein interactions within cancer signaling pathways, such as the Ras-Raf-MEK-ERK pathway, or to act as antagonists for G-protein coupled receptors (GPCRs) overexpressed in tumors.
-
Antimicrobial Peptides (AMPs): The unique structural features can be leveraged to design novel AMPs with improved stability and potent activity against multidrug-resistant bacteria.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a custom peptide using manual or automated solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for 1 minute.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Analysis
Materials:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Purify the peptide by RP-HPLC using a suitable gradient of mobile phase B.[6]
-
Collect the fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.[7]
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Signaling Pathway and Workflow Diagrams
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptides incorporating this compound can be designed as antagonists or allosteric modulators of GPCRs, which are implicated in various diseases, including cancer. The following diagram illustrates a simplified GPCR signaling cascade.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Ras-Raf-MEK-ERK Signaling Pathway
Custom peptides can be designed to inhibit the protein-protein interaction between Ras and Raf, a critical step in a major cancer-driving pathway.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a custom peptide.
Experimental Workflow for Custom Peptide Development
The following diagram outlines the key steps in the development of a custom peptide therapeutic using this compound.
Caption: Workflow for custom peptide drug development.
Conclusion
This compound is a versatile and valuable tool for the synthesis of custom peptides with therapeutic potential. Its incorporation can lead to peptides with enhanced stability and tailored pharmacological properties. The provided protocols and diagrams offer a foundational guide for researchers and drug development professionals to utilize this non-canonical amino acid in their discovery and development efforts. Further optimization of synthesis and purification protocols may be required depending on the specific peptide sequence and desired application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. hplc.eu [hplc.eu]
- 6. renyi.hu [renyi.hu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-3-aminomethyl-phenylacetic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a versatile building block in synthetic chemistry, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a GABA-like backbone, makes it a valuable tool for neuroscience research, particularly in the development of novel neuroactive peptides and peptidomimetics. The presence of the Fmoc protecting group allows for its direct use in standard peptide synthesis protocols, enabling the incorporation of a conformationally constrained GABA analogue into peptide sequences. This can lead to the creation of compounds with tailored specificity and activity towards GABA receptors or other neuronal targets.
These application notes provide an overview of the utility of this compound in neuroscience, with a focus on its application in the synthesis of GABAergic compounds. Detailed protocols for synthesis and hypothetical, yet representative, data are presented to guide researchers in its use.
Key Applications in Neuroscience
-
Synthesis of GABA Analogues: The core structure of 3-aminomethyl-phenylacetic acid is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By incorporating this moiety, researchers can synthesize novel compounds aimed at modulating GABAergic neurotransmission, which is implicated in various neurological and psychiatric disorders such as epilepsy, anxiety, and sleep disorders.
-
Development of Neuroactive Peptides: this compound can be integrated into peptide chains to create peptidomimetics with enhanced stability and receptor affinity.[1] The constrained phenylacetic acid structure can influence the peptide's secondary structure, potentially leading to more potent and selective interactions with neuronal receptors.
-
Drug Discovery and Development: This compound serves as a valuable scaffold in the design of new pharmaceuticals targeting the central nervous system.[1] Its derivatives can be explored for a range of activities beyond GABAergic modulation, including effects on other neurotransmitter systems.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Hypothetical GABAergic Heptapeptide
This protocol describes the manual solid-phase synthesis of a hypothetical neuroactive peptide, "Neuro-Pep-GABA," with the sequence Tyr-Ala-Phe-Gly-(3-AMP)-Leu-Met-NH₂, where (3-AMP) represents the 3-aminomethyl-phenylacetic acid residue. The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide MBHA resin in the synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in 1 mL of DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain and wash with DMF (3 x 2 mL).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence:
-
Fmoc-Leu-OH
-
This compound
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform the Fmoc deprotection (step 2) one last time.
-
Wash the resin with DMF (5 x 2 mL) and then with DCM (5 x 2 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate for 3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Wash the resin with an additional 0.5 mL of TFA.
-
Combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the synthesized "Neuro-Pep-GABA" to illustrate the expected outcomes of its biological evaluation.
| Assay | Parameter | Value | Description |
| GABAA Receptor Binding | Ki (nM) | 150 | Inhibitory constant for displacement of a radiolabeled GABAA receptor antagonist. |
| GABAB Receptor Binding | Ki (nM) | >10,000 | Inhibitory constant for displacement of a radiolabeled GABAB receptor agonist. |
| Electrophysiology (Patch Clamp) | EC50 (µM) | 2.5 | Effective concentration for 50% maximal potentiation of GABA-evoked currents in cultured hippocampal neurons. |
| In Vivo Anticonvulsant Activity | ED50 (mg/kg) | 10 | Effective dose for 50% protection against pentylenetetrazole-induced seizures in a mouse model. |
Note: The data presented in this table is for illustrative purposes only and represents plausible results for a novel GABAergic peptide.
Visualizations
Diagrams
Caption: Hypothetical modulation of a GABAergic synapse by "Neuro-Pep-GABA".
References
Protocol for Manual Solid-Phase Synthesis Using Fmoc-3-aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) incorporating Fmoc-3-aminomethyl-phenylacetic acid. This versatile building block can be utilized as a non-natural amino acid within a peptide sequence, imparting unique structural characteristics. The following protocols are based on standard Fmoc/tBu chemistry.
Overview of the Synthesis Workflow
The synthesis of peptides on a solid support follows a cyclical process of deprotection and coupling reactions. The workflow involves the initial preparation of the resin, followed by the sequential addition of amino acids to the growing peptide chain. The use of this compound follows the standard procedure for coupling any Fmoc-protected amino acid.
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
| Category | Item | Purpose |
| Resin | Rink Amide Resin (for C-terminal amides) or Wang Resin (for C-terminal acids) | Solid support for peptide synthesis. |
| Amino Acids | Standard Fmoc-protected amino acids | Building blocks for the peptide chain. |
| This compound | Non-natural amino acid to be incorporated. | |
| Solvents | N,N-Dimethylformamide (DMF), peptide synthesis grade | Primary solvent for washing and reactions. |
| Dichloromethane (DCM), peptide synthesis grade | Solvent for resin swelling and washing. | |
| Methanol (MeOH), ACS grade | Used in some washing and capping steps.[1] | |
| Coupling Reagents | HBTU or HATU | Activating agent for carboxylic acids. |
| HOBt | Additive to suppress side reactions during coupling.[1] | |
| N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Base for activating amino acids and neutralization. | |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removes the Fmoc protecting group.[2] |
| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleaves the peptide from the resin and removes side-chain protecting groups.[2] |
| Other | Acetic Anhydride and Pyridine (for capping) | To block unreacted amino groups. |
| Diethyl ether, cold | For precipitation of the cleaved peptide. |
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis.
| Step | Procedure | Time |
| 1 | Weigh the desired amount of resin into a reaction vessel. | - |
| 2 | Add DMF (approximately 10-15 mL per gram of resin) to the vessel.[3] | 30-60 min |
| 3 | Gently agitate the resin to ensure complete swelling. | - |
| 4 | Drain the DMF from the swollen resin. | - |
First Amino Acid Loading (Example with Wang Resin)
This protocol describes the attachment of the first Fmoc-amino acid to a hydroxyl-functionalized resin like Wang resin.[1]
| Step | Procedure | Time |
| 1 | Swell Wang resin in a mixture of DCM and DMF (9:1, v/v).[4] | 30 min |
| 2 | In a separate vessel, dissolve Fmoc-amino acid (4 eq.) and HOBt (4 eq.) in a minimal amount of DMF.[4] | 5-10 min |
| 3 | Add the amino acid/HOBt solution to the resin. | - |
| 4 | Add DIC (4 eq.) to the resin mixture and agitate.[4] | - |
| 5 | Add DMAP (0.1 eq.) dissolved in a minimal amount of DMF.[4] | - |
| 6 | Agitate the reaction mixture at room temperature.[4] | 12 hours |
| 7 | Filter the resin and wash sequentially with DMF, DMF/DCM (1:1), and DCM (3 times each).[4] | - |
Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the sequence, including the incorporation of this compound.
Fmoc Deprotection Workflow
Caption: Step-by-step Fmoc deprotection process.
References
Application Notes and Protocols for Automated Peptide Synthesis of Peptides Containing Fmoc-3-aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a non-natural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a unique structural motif into peptides. Its phenylacetic acid core can influence the conformational properties of the resulting peptide, while the aminomethyl group provides a site for potential modifications. These characteristics make it a valuable building block in drug design and the development of novel therapeutic peptides. This document provides detailed protocols for the incorporation of this compound into peptides using an automated synthesizer based on Fmoc/tBu chemistry.
Data Presentation
The successful incorporation of this compound into a peptide sequence is dependent on optimized synthesis parameters. The following tables summarize the key reagents and expected performance metrics for the synthesis. It is important to note that the values for coupling efficiency and yield are typical expectations and should be confirmed by in-process monitoring and final product analysis.
Table 1: Reagents for Automated Synthesis
| Reagent | Purpose | Recommended Concentration/Purity |
| This compound | Unnatural amino acid building block | >98% (HPLC) |
| Standard Fmoc-amino acids | Standard amino acid building blocks | >99% (HPLC) |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | 0.3 - 0.7 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Main solvent for synthesis | Peptide synthesis grade |
| Piperidine | Fmoc deprotection reagent | 20% (v/v) in DMF |
| HCTU/HATU/HBTU | Coupling activator | 0.5 M in DMF |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | 2 M in DMF |
| Dichloromethane (DCM) | Solvent for washing | ACS grade or higher |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Water | Scavenger for cleavage | Deionized |
Table 2: Expected Synthesis Performance
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by UV-Vis of Fmoc deprotection. Lower efficiency may be observed for the coupling of this compound. |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Sequence-dependent. |
| Overall Yield of Crude Peptide | 60-90% | Dependent on peptide length and sequence. |
| Final Purity after Purification | >95% | Achievable with standard RP-HPLC purification. |
Experimental Protocols
The following protocols are designed for a standard automated peptide synthesizer. All operations are performed at room temperature unless otherwise specified.
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin in the reaction vessel of the automated synthesizer.
-
Add DMF to the reaction vessel to cover the resin.
-
Allow the resin to swell for at least 30 minutes with intermittent nitrogen bubbling or shaking.
-
Drain the DMF.
Automated Synthesis Cycle
The following steps are repeated for each amino acid in the sequence.
-
Add 20% piperidine in DMF to the reaction vessel.
-
React for 3 minutes.
-
Drain the solution.
-
Repeat steps 1-3 for a second 7-minute reaction.
-
Wash the resin with DMF (5 x 1-minute washes).
This protocol describes a standard coupling cycle using HCTU.
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HCTU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Couple for 30-60 minutes. For this compound, a longer coupling time (e.g., 2 hours) or a double coupling may be necessary to overcome potential steric hindrance.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1-minute washes).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform one last Fmoc deprotection cycle as described in section 2.1.
Cleavage from Resin and Side-Chain Deprotection
-
Wash the resin with DCM (5 x 1-minute washes) to remove residual DMF.
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Add the cleavage cocktail to the reaction vessel containing the dried resin (approximately 10 mL per gram of resin).
-
React for 2-3 hours at room temperature with occasional mixing.
-
Drain the cleavage solution containing the peptide into a collection vessel.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Caption: Automated Fmoc-SPPS Workflow.
Caption: Coupling of this compound.
Application Notes and Protocols for Fmoc-3-aminomethyl-phenylacetic acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation techniques.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid, allows for the controlled and sequential attachment of molecules, making it an invaluable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as in peptide synthesis, neuroscience research, and material science.[1][2] The phenylacetic acid moiety provides a rigid spacer, while the Fmoc protecting group offers a stable handle that can be selectively removed under basic conditions to reveal a primary amine for subsequent conjugation steps. This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation.
| Property | Value | Reference |
| Synonyms | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | [3] |
| CAS Number | 631915-50-9 | [1][4] |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][4] |
| Molecular Weight | 387.44 g/mol | [1][5] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, store in a dry place | [1] |
Core Application: Antibody-Drug Conjugate (ADC) Synthesis
This compound is particularly well-suited as a linker in the synthesis of ADCs. The general workflow involves three key stages:
-
Activation of the Linker: The carboxylic acid group of the linker is activated to facilitate its conjugation to a biomolecule, typically the amine groups of lysine residues on an antibody.
-
Conjugation to the Antibody: The activated linker is then reacted with the antibody.
-
Drug Payload Attachment: Following the removal of the Fmoc protecting group, a cytotoxic drug payload can be attached to the newly exposed amine on the linker.
Experimental Protocols
Protocol 1: Activation of this compound using EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group of the linker to form a more stable and amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Prepare Linker Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. For a typical reaction, a 2-5 fold molar excess of both EDC and Sulfo-NHS over the linker is recommended.
-
Activation Reaction:
-
Add the desired amount of the Fmoc-linker stock solution to a reaction tube.
-
Add the freshly prepared EDC/Sulfo-NHS solution to the linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Proceed Immediately: The activated linker (Sulfo-NHS ester) is now ready for conjugation to the amine-containing biomolecule. It is recommended to use the activated linker immediately due to its susceptibility to hydrolysis.
Protocol 2: Conjugation of Activated Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the activated this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Activated this compound (from Protocol 1)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange (if necessary): Ensure the mAb is in an amine-free buffer such as PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using a desalting column.
-
Conjugation Reaction:
-
Add the freshly prepared activated linker solution to the mAb solution. A molar excess of 10-20 fold of the linker over the antibody is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. The purified Fmoc-Linker-mAb conjugate can be collected in the void volume.
Protocol 3: Fmoc-Deprotection and Drug Payload Conjugation
This protocol describes the removal of the Fmoc protecting group and the subsequent conjugation of a drug payload.
Materials:
-
Fmoc-Linker-mAb conjugate (from Protocol 2)
-
Deprotection Solution: 20% Piperidine in DMF
-
Activated drug payload (e.g., with a maleimide or NHS ester group)
-
Reaction Buffer for drug conjugation (as required by the drug payload chemistry)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Fmoc Deprotection:
-
To the purified Fmoc-Linker-mAb conjugate, add the Deprotection Solution. The final concentration of DMF should be kept low (typically <10%) to maintain antibody integrity.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification: Immediately purify the deprotected H₂N-Linker-mAb conjugate using a desalting column to remove piperidine and DMF.
-
Drug Payload Conjugation:
-
Add the activated drug payload to the purified H₂N-Linker-mAb conjugate in the appropriate reaction buffer.
-
Incubate under the conditions recommended for the specific drug payload chemistry.
-
-
Final Purification: Purify the final ADC using SEC to remove aggregates and any remaining small molecule impurities, or HIC to separate ADC species with different drug-to-antibody ratios (DARs).
Data Presentation: Characterization of the ADC
The successful synthesis of the ADC needs to be confirmed and characterized. Key parameters include the drug-to-antibody ratio (DAR), purity, and stability.
Quantitative Analysis of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
| Analytical Technique | Principle | Typical Results |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker. Peaks corresponding to different numbers of conjugated drugs can be resolved. | A chromatogram showing distinct peaks for ADCs with DAR values of 0, 2, 4, 6, and 8. The area under each peak can be used to calculate the average DAR. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures the mass of the intact antibody and the ADC. The mass shift corresponds to the number of conjugated drug-linker moieties. | Mass spectra showing a distribution of masses corresponding to different DAR species. The average DAR can be calculated from the weighted average of the observed masses. |
| UV-Vis Spectroscopy | Utilizes the different absorbance maxima of the antibody (typically 280 nm) and the drug payload to calculate their respective concentrations and thereby the DAR. | Requires accurate extinction coefficients for both the antibody and the drug. |
Representative DAR Calculation from HIC Data:
The average DAR can be calculated from the HIC chromatogram using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Example Calculation:
| DAR Species | % Peak Area |
| 0 | 10 |
| 2 | 30 |
| 4 | 45 |
| 6 | 10 |
| 8 | 5 |
Average DAR = ((10 * 0) + (30 * 2) + (45 * 4) + (10 * 6) + (5 * 8)) / 100 = 3.4
Conclusion
This compound is a highly effective and versatile linker for bioconjugation, particularly in the construction of complex biomolecules like ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully employ this linker in their work. Careful optimization of reaction conditions and thorough characterization of the final conjugate are paramount to achieving the desired therapeutic efficacy and safety profile.
References
Application Notes and Protocols for Fmoc-3-aminomethyl-phenylacetic Acid in Functional Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-phenylacetic acid is a versatile building block for the synthesis of functional polymers with applications in material science and drug development.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid, allows for its incorporation into polymer backbones or as a pendant group using standard solid-phase synthesis techniques. This enables the precise control of polymer architecture and the introduction of functional moieties for various applications, including drug delivery, diagnostics, and the development of advanced materials.[1]
The presence of the phenylacetic acid group can impart specific properties to the resulting polymers, such as hydrophobicity and aromatic interactions, which can be exploited for drug encapsulation and controlled release. The aminomethyl group, once deprotected, provides a reactive handle for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or other bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of functional polymers.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 631915-50-9 | [2][3] |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][3][4] |
| Molecular Weight | 387.43 g/mol | [2] |
| Appearance | White powder | |
| Purity | ≥ 98% (HPLC) | |
| Storage Temperature | Ambient Storage | [3] |
| IUPAC Name | 2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | [4] |
Applications in Functional Polymer Synthesis
This compound is a valuable monomer for the synthesis of a variety of functional polymers, including:
-
Polyamides and Polypeptoids: The bifunctional nature of this molecule allows it to be used in step-growth polymerization to form polyamides. It can also be incorporated into peptoid structures through the sub-monomer synthesis method. These polymers can be designed to have specific folding patterns and functionalities.
-
Hybrid Polymers: It can be used to create peptide-peptoid hybrid polymers, combining the properties of both peptides and synthetic polymers.[5][6][7] This approach allows for the development of materials with enhanced stability and tailored biological activity.
-
Stimuli-Responsive Polymers: By incorporating this monomer into hydrogels or other polymer networks, materials that respond to external stimuli such as pH can be developed.[8][9][10][11][12] The carboxylic acid group can be ionized at different pH values, leading to changes in swelling or drug release properties.
-
Biocompatible Polymers for Drug Delivery: The resulting polymers can be designed to be biocompatible and biodegradable, making them suitable for use as drug delivery vehicles.[13][14] The aromatic core can facilitate the encapsulation of hydrophobic drugs, while the deprotected amine can be used to attach targeting moieties for specific cell or tissue delivery.
Experimental Protocols
The following protocols provide a general framework for the synthesis of functional polymers using this compound. These should be adapted and optimized for specific research applications.
Protocol 1: Solid-Phase Synthesis of a Functional Polyamide
This protocol describes the manual solid-phase synthesis of a simple polyamide incorporating this compound.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/Water/Triisopropylsilane 95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation (Optional): Repeat steps 2 and 3 with other Fmoc-protected amino acids or monomers to build the desired polymer chain.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the polymer by adding cold diethyl ether.
-
Centrifuge to pellet the polymer and decant the ether.
-
Wash the polymer with cold ether and dry under vacuum.
-
Characterization: The synthesized polyamide can be characterized by techniques such as HPLC, Mass Spectrometry (for oligomers), Gel Permeation Chromatography (GPC) for molecular weight determination, and NMR spectroscopy for structural analysis.
Protocol 2: Post-Synthesis Functionalization
This protocol outlines the functionalization of the deprotected aminomethyl group on the polymer.
Materials:
-
Synthesized polymer with a free aminomethyl group
-
Functionalization reagent (e.g., NHS-ester of a fluorescent dye, targeting ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF or other suitable solvent
Procedure:
-
Dissolve the polymer in DMF.
-
Add the functionalization reagent (1.5 eq.) and DIPEA (3 eq.) to the polymer solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the functionalized polymer by dialysis or size-exclusion chromatography to remove unreacted reagents.
-
Characterize the final product using appropriate analytical techniques (e.g., UV-Vis spectroscopy to confirm dye conjugation).
Data Presentation
The following table provides a hypothetical example of characterization data for a synthesized functional polyamide. Actual data will vary depending on the specific polymer synthesized.
| Polymer ID | Monomer Composition | Molecular Weight (GPC, Da) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |
| Poly-1 | (3-aminomethyl-phenylacetic acid)₅ | 4500 | 1.15 | 125 |
| Poly-2 | (3-aminomethyl-phenylacetic acid)₁₀ | 8800 | 1.20 | 132 |
| Poly-3 | (3-aminomethyl-phenylacetic acid)₅-(Glycine)₅ | 4800 | 1.18 | 118 |
Visualizations
Experimental Workflow for Functional Polyamide Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 631915-50-9 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. bioactive peptide-peptoid hybrids: Topics by Science.gov [science.gov]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Peptoids and peptide-peptoid hybrid biopolymers as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimuli-responsive hydrogels for manipulation of cell microenvironment: From chemistry to biofabrication technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A pH-responsive polymer linked with immunomodulatory drugs: synthesis, characteristics and in vitro biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-3-aminomethyl-phenylacetic Acid Coupling in SPPS
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges specifically related to the incomplete coupling of Fmoc-3-aminomethyl-phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially difficult?
Incomplete coupling of this compound can arise from several factors, primarily related to its structure. The presence of the phenyl ring introduces steric hindrance, which can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support. This steric bulk can slow down the reaction rate and lead to incomplete coupling if standard protocols are used.
Q2: How can I detect incomplete coupling of this compound?
A positive Kaiser test is a common indicator of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] If the resin beads turn a dark blue or purple color after performing the test, it indicates the presence of free amines and thus, an incomplete coupling. A negative result (yellow or colorless beads) suggests a complete reaction.
Q3: What are the immediate consequences of incomplete coupling?
Incomplete coupling leads to the formation of deletion sequences, which are peptides missing the intended amino acid. These deletion impurities can be difficult to separate from the target peptide during purification, resulting in lower overall yield and purity of the final product.
Q4: Can peptide aggregation affect the coupling of this compound?
Yes, as the peptide chain elongates, it can fold into secondary structures, leading to aggregation. This is particularly common with hydrophobic sequences.[2] Aggregation can physically block the coupling site, preventing the efficient incorporation of the incoming amino acid.
Troubleshooting Guide
Should you encounter incomplete coupling with this compound, as indicated by a positive Kaiser test or analysis of a test cleavage, the following troubleshooting workflow is recommended.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages | Best For |
| HATU | Uronium/Aminium | Very High | Highly efficient, especially for hindered residues.[1] | Can promote racemization with pre-activation.[1] | Difficult couplings, N-methyl amino acids.[3] |
| HCTU | Uronium/Aminium | High | Fast and efficient couplings.[1] | Can promote racemization.[1] | Routine and challenging couplings. |
| PyBOP | Phosphonium | High | Very effective for hindered couplings.[1] | Byproducts can be problematic (HMPA).[1] | Sterically demanding couplings. |
| COMU | Uronium/Aminium | Very High | Safer handling (non-explosive), good solubility.[3] | Microwave-assisted SPPS.[3] | |
| DIC/Oxyma | Carbodiimide | Moderate | Low racemization potential.[1] | Slower reaction rates compared to uronium salts. | Minimizing racemization. |
| TOTT | Thiuronium | High | Good for sterically hindered amino acids, low racemization.[3] | Couplings where racemization is a concern. |
Experimental Protocols
Protocol 1: Standard Coupling Procedure
This protocol serves as a baseline for the coupling of this compound.
Caption: Standard experimental workflow for coupling this compound.
Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform the final Fmoc deprotection step using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of a suitable coupling reagent (e.g., HATU) in DMF.
-
Activation and Coupling: Add 6 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution. Immediately add this activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Monitoring: Take a small sample of the resin, wash it, and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[1]
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended if the Kaiser test remains positive after the standard procedure.
Methodology:
-
First Coupling: Follow steps 1-6 of the "Standard Coupling Procedure".
-
Intermediate Wash: After the initial coupling time, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh coupling solution as described in step 2 of the standard protocol. Add this to the resin and allow it to react for another 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test. If the test is negative, wash the resin with DMF (3-5 times). If the test remains positive, consider capping the unreacted amines.
Protocol 3: Capping of Unreacted Amines
If double coupling is unsuccessful, capping the unreacted amines prevents the formation of deletion peptides.
Methodology:
-
Wash: After the final coupling attempt and DMF washes, wash the resin with DCM.
-
Capping Solution: Prepare a solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 ratio).
-
Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF and DCM, then proceed with the Fmoc deprotection of the successfully coupled residues.
References
Technical Support Center: Optimizing Fmoc-3-aminomethyl-phenylacetic Acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the coupling of Fmoc-3-aminomethyl-phenylacetic acid in your solid-phase peptide synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of a β-amino acid widely used as a building block in peptide synthesis.[1][2] Its unique structure allows for the creation of peptides with modified backbones, which can lead to novel therapeutic agents with enhanced efficacy and stability.[1][2] It is particularly valuable in drug development for creating custom peptides and in bioconjugation.[1]
Q2: What are the main challenges when coupling this compound?
As a β-amino acid with significant steric bulk, challenges during coupling can arise. These may include:
-
Incomplete or slow coupling reactions: The bulky nature of the molecule can hinder the approach of the activated amino acid to the resin-bound amine.[3]
-
Aggregation: Peptides containing β-amino acids can be prone to forming secondary structures on the solid support, which may block reactive sites.[3][4]
Q3: Which coupling reagents are recommended for this amino acid?
For sterically hindered amino acids, more potent coupling reagents are generally recommended.[5] Aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP, are often more effective than standard carbodiimide reagents like DCC or DIC/HOBt.[6] The choice of reagent can significantly impact reaction efficiency and minimize side reactions.[6]
Q4: How can I monitor the progress of the coupling reaction?
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test.[5][7] A positive Kaiser test (indicated by a blue or purple color) signifies the presence of free primary amines, meaning the coupling is incomplete. A negative result (yellow or colorless) suggests the coupling is complete.[5]
Q5: What is "double coupling" and when should I perform it?
Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction.[5] This is often recommended for difficult or sterically hindered amino acids, like this compound, especially if a Kaiser test indicates an incomplete reaction after the first coupling.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The bulky nature of the amino acid is impeding the reaction. 2. Inefficient Coupling Reagent: The chosen reagent is not potent enough for this specific coupling. 3. Peptide Aggregation: The growing peptide chain is folding, blocking the reactive amine. 4. Suboptimal Reagent Concentration or Reaction Time: Insufficient reagents or time for the reaction to go to completion. | 1. Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[5] 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU for improved efficiency.[5][6] 3. Alter the Solvent: Switch from DMF to NMP or use a solvent mixture to disrupt aggregation.[4][5] Consider sonicating the reaction mixture.[4] 4. Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or overnight. A moderate increase in temperature may also be beneficial.[5] 5. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[5] |
| Low Crude Peptide Purity | 1. Racemization: Loss of stereochemical integrity during amino acid activation. 2. Side Reactions: Formation of unwanted byproducts due to suboptimal reaction conditions. 3. Impure Starting Materials: The Fmoc-amino acid or other reagents may contain impurities. | 1. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation). 2. Use a Weaker Base: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[8] 3. Add Racemization Suppressants: Ensure additives like HOBt or OxymaPure are used, especially with carbodiimide reagents.[9] 4. Ensure High-Purity Reagents: Use high-quality, amine-free solvents and ensure the purity of the Fmoc-amino acid. |
| Resin Clumping or Poor Swelling | 1. Peptide Aggregation: The peptide chain is collapsing on the resin. 2. Inadequate Solvent: The solvent is not effectively solvating the resin and peptide. | 1. Switch to NMP: N-Methylpyrrolidone (NMP) is often better at preventing aggregation than DMF.[5] 2. Incorporate Chaotropic Agents: Adding salts like LiCl can help disrupt secondary structures.[4] 3. Utilize Microwave Synthesis: Microwave-assisted SPPS can reduce aggregation and shorten reaction times.[8] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
This table provides a summary of commonly used coupling reagents in peptide synthesis, which can be helpful in selecting the appropriate reagent for challenging couplings.
| Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective. | Generally require an additive (e.g., HOBt, OxymaPure) to reduce racemization. Can be less efficient for sterically hindered couplings.[6][8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient, fast reaction times, suitable for sterically hindered amino acids.[6][8] | HATU and COMU are often considered among the most efficient.[6] COMU is noted for its improved safety profile.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive, good for difficult couplings, generally associated with low racemization.[6] | Solutions in DMF may have moderate stability. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a general procedure for the manual coupling of this compound.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or NMM)
-
High-purity, amine-free DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the resin is properly swelled in DMF within the reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and mix briefly. Allow for a short pre-activation time of 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time of up to 4 hours may be necessary.
-
-
Monitoring:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
-
Washing:
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2 for double coupling.
-
Protocol 2: Double Coupling Procedure
-
Initial Wash: After the first coupling attempt, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and excess reagents.
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.
-
Second Coupling Reaction: Add the fresh solution to the washed resin and agitate for an additional 1-2 hours.
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF and perform a final Kaiser test to confirm the completion of the reaction before proceeding to the next Fmoc deprotection step.
Visualizations
Caption: General workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing side reactions with Fmoc-3-aminomethyl-phenylacetic acid during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-3-aminomethyl-phenylacetic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in SPPS?
The main challenge is the high propensity for an intramolecular side reaction leading to the formation of a seven-membered lactam. This occurs when the carboxylic acid group is activated for coupling. The proximity of the aminomethyl group on the same molecule allows it to react internally, competing with the desired intermolecular coupling to the N-terminal amine of the peptide on the solid support.
Q2: How can I detect lactam formation?
Lactam formation can be detected by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide after cleavage from the resin. The lactam byproduct will appear as a distinct peak, and its identity can be confirmed by mass spectrometry (MS), as it will have a mass corresponding to the dehydrated form of this compound.
Q3: Besides lactam formation, are there other potential side reactions?
Yes, other potential side reactions include:
-
Steric Hindrance: The bulky nature of the Fmoc-protecting group and the phenyl ring can lead to incomplete coupling, resulting in deletion sequences.[1]
-
Incomplete Fmoc Deprotection: The steric bulk may also hinder the approach of the deprotection base (e.g., piperidine), leading to incomplete removal of the Fmoc group.[2]
-
Diketopiperazine Formation: If the subsequent amino acid is prone to this side reaction (e.g., Proline), the dipeptide stage can be susceptible to diketopiperazine formation.[3]
Q4: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids and to favor the intermolecular coupling over intramolecular cyclization, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimide-based reagents like DIC.[1] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of this compound (deletion sequence observed in LC-MS) | 1. Intramolecular lactam formation: The activated amino acid is cyclizing before it can couple to the peptide chain. 2. Steric hindrance: The coupling reaction is slow due to the bulky nature of the amino acid derivative. | 1. Use a pre-activation time of 1-2 minutes or perform in-situ activation. Use a more potent coupling reagent like HATU or HCTU. 2. Increase the coupling time (e.g., to 4 hours or overnight). Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C).[4] |
| Peak corresponding to the lactam of this compound observed in LC-MS | Intramolecular cyclization: The conditions of activation are favoring the side reaction. | 1. Lower the pre-activation time or switch to in-situ activation. 2. Use a less basic activator/base combination if possible, while maintaining coupling efficiency. 3. Increase the concentration of the resin-bound amine relative to the activated amino acid. |
| Incomplete Fmoc deprotection after incorporating this compound | Steric hindrance: The bulky residue is preventing complete access of the piperidine to the Fmoc group. | 1. Increase the deprotection time (e.g., two treatments of 10-15 minutes each). 2. Consider using a stronger deprotection cocktail, such as 2% DBU / 2% piperidine in DMF.[2] |
Quantitative Data Summary
The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids, which can be used as a starting point for optimizing the coupling of this compound.
| Coupling Reagent | Reagent Type | Relative Effectiveness for Hindered Couplings | Notes |
| HATU/HCTU | Uronium/Aminium Salt | Excellent | Highly recommended for sterically hindered residues.[4] |
| PyBOP/PyAOP | Phosphonium Salt | Excellent | Very effective, but can be more expensive. |
| COMU | Uronium Salt | Excellent | Newer generation reagent with high efficiency and a better safety profile than some older reagents. |
| DIC/HOBt | Carbodiimide | Moderate | Generally not recommended for highly hindered couplings due to lower reactivity and potential for side reactions.[4] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound to Minimize Lactam Formation
This protocol uses in-situ activation with HATU to minimize the time the activated amino acid is available for intramolecular cyclization before coupling.
-
Resin Preparation: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a solution of 20% piperidine in DMF. Perform two treatments: the first for 3 minutes and the second for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid and Reagent Preparation (in a separate vessel):
-
Dissolve 3 equivalents of this compound in DMF.
-
Dissolve 2.9 equivalents of HATU in DMF.
-
Have 6 equivalents of N,N-diisopropylethylamine (DIPEA) ready.
-
-
In-situ Coupling:
-
Add the this compound solution to the deprotected resin.
-
Immediately add the HATU solution to the resin.
-
Finally, add the DIPEA to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary. Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Optimized Fmoc Deprotection for Sterically Hindered Residues
This protocol is for the deprotection of the Fmoc group from the newly coupled this compound residue.
-
Resin Preparation: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
Deprotection Cocktail: Prepare a solution of 2% DBU and 2% piperidine in DMF.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 7 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection cocktail and agitate for another 7 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents.
Visualizations
Caption: Competing reactions during coupling.
Caption: Experimental workflow for coupling.
Caption: Troubleshooting workflow.
References
Technical Support Center: Improving Low Yield of Peptides Containing Fmoc-3-aminomethyl-phenylacetic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of peptides incorporating the sterically hindered, non-canonical amino acid, Fmoc-3-aminomethyl-phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound often associated with low peptide yields?
Low peptide yields when incorporating this compound are primarily due to its structure. As a β-amino acid with a bulky aminomethyl-phenyl group, it presents significant steric hindrance. This bulkiness can impede the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1] Inefficient coupling results in the accumulation of deletion sequences, where the intended amino acid is missing, thereby reducing the overall yield of the target peptide.[2]
Q2: What are the primary factors to consider when troubleshooting low yields with this specific amino acid?
The three main areas to investigate are:
-
Coupling Efficiency: Ensuring the complete formation of the peptide bond is the most critical factor. This involves selecting the right coupling reagents and optimizing reaction conditions.
-
Fmoc Deprotection: Incomplete removal of the Fmoc protecting group from the previously coupled amino acid will prevent the next coupling reaction, leading to truncated sequences.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic or bulky residues, can aggregate on the solid support, hindering reagent access to the reaction sites.[3]
Q3: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
For sterically hindered amino acids, more potent coupling reagents are necessary to drive the reaction to completion. Onium-salt-based reagents are generally the preferred choice. Reagents like HATU, HCTU, and PyBOP are known for their high reactivity and efficiency in forming peptide bonds with challenging residues.[4] Carbodiimide-based reagents like DIC, even with additives like HOBt or OxymaPure, may be less effective for such sterically demanding couplings.[5]
Q4: Can procedural modifications during the synthesis cycle improve the yield?
Yes, several procedural adjustments can significantly improve yields:
-
Double Coupling: Repeating the coupling step with fresh reagents can help push the reaction to completion, especially for difficult residues.[6][7]
-
Increased Reagent Excess: Using a higher molar excess of the Fmoc-amino acid and coupling reagents can improve the reaction kinetics.[8]
-
Extended Coupling Times: Allowing more time for the coupling reaction can increase the chances of successful peptide bond formation.[8]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., using microwave-assisted synthesis) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[9]
Q5: What are the potential side reactions associated with the use of this compound?
While specific side reactions for this exact molecule are not extensively documented, general side reactions associated with Fmoc-SPPS of hindered residues can be anticipated:
-
Racemization: Although less common with β-amino acids, the activation process can potentially lead to a loss of stereochemical integrity. The use of additives like HOBt or HOAt helps to suppress racemization.[3]
-
Deletion Sequence Formation: This is the most common side product resulting from incomplete coupling.[1]
-
Byproducts from Coupling Reagents: For instance, using an excess of HBTU or HATU can lead to the guanidinylation of the free N-terminal amine, capping the peptide chain.[10]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Peptide Yield
This guide provides a systematic approach to identifying the root cause of low peptide yield after synthesizing a peptide containing this compound.
Caption: A workflow to diagnose the cause of low peptide yield.
Guide 2: Optimizing the Coupling of this compound
This guide focuses on strategies to improve the efficiency of the most critical step: the coupling of the sterically hindered amino acid.
Caption: Strategies for optimizing the coupling of hindered amino acids.
Data Presentation
The following tables summarize the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide for selecting the appropriate reagents for this compound.
Table 1: Performance Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| COMU | Aminium/Uronium Salt | 15-60 minutes | >98 | >95 | Very Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 90-98 | >90 | Low to Moderate |
| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | 95-99 | >95 | Low |
Data compiled from studies on sterically hindered amino acids such as Fmoc-DL-Phe-OH and Fmoc-Cha-OH and are intended as a general guide.
Table 2: Recommended Molar Equivalents for Coupling Reactions
| Reagent | Molar Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HATU, HCTU) | 2.9 - 4.5 |
| Base (e.g., DIPEA, Collidine) | 6 - 10 |
Higher equivalents are recommended for difficult couplings.[2][11]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for a Non-Hindered Amino Acid
This protocol serves as a baseline for comparison.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[12]
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[12]
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.[2]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[2]
Protocol 2: Optimized Coupling Protocol for this compound
This protocol incorporates modifications to improve the coupling efficiency of the sterically hindered amino acid.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation & Coupling (First Coupling):
-
In a separate vessel, dissolve this compound (4-5 eq.), a potent coupling reagent (e.g., HATU, 3.9-4.5 eq.), and a non-nucleophilic base (e.g., Collidine, 8-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours. For microwave-assisted synthesis, a shorter time at an elevated temperature (e.g., 75°C for 5-10 minutes) can be applied.[9]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling (Double Coupling):
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh solution to the resin and agitate for another 2-4 hours (or repeat the microwave cycle).[6]
-
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.
-
Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.[11]
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a suitable cleavage cocktail. A common general-purpose cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. CAUTION: TFA is highly corrosive and should be handled in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin). Agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (10 times the volume of the filtrate) to precipitate the peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.[8]
Protocol 4: Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Analysis: Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the purity of the peptide.[13]
-
Mass Spectrometry: Confirm the identity of the desired peptide by mass spectrometry (MS) to ensure the correct molecular weight.[14]
-
Amino Acid Analysis (AAA): For a quantitative measure of peptide concentration and to confirm the amino acid composition, perform amino acid analysis.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for overcoming aggregation in peptides with Fmoc-3-aminomethyl-phenylacetic acid
Welcome to the technical support center for Fmoc-3-aminomethyl-phenylacetic acid (Fmoc-Ampa). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively utilize this reagent for overcoming peptide aggregation in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1][2] When aggregation occurs, it can physically block the N-terminus of the growing peptide, hindering the accessibility for subsequent deprotection and coupling reactions.[1][3] This results in incomplete reactions, leading to the formation of truncated and deletion sequences, which significantly reduces the purity and overall yield of the final crude peptide.[4][5]
Q2: How does incorporating Fmoc-Ampa help overcome aggregation?
A2: this compound is an unnatural amino acid designed to act as a secondary structure disruptor. When incorporated into a peptide sequence, its unique stereochemistry and structure introduce a "kink" or a β-turn in the peptide backbone. This structural perturbation is analogous to the effect of proline or pseudoproline dipeptides.[3][6] By forcing a bend in the peptide chain, Fmoc-Ampa effectively disrupts the formation of the intermolecular hydrogen bonds that are necessary for β-sheet formation and aggregation, thereby keeping the peptide chains well-solvated and accessible for subsequent synthesis steps.[6][7]
Q3: What are the common signs of on-resin peptide aggregation?
A3: There are several key indicators that aggregation may be occurring during your synthesis:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvents.[2][8]
-
Incomplete Fmoc Deprotection: The deprotection reaction may be slow or incomplete. This can sometimes be observed as a persistent blue color after piperidine treatment if using a colorimetric test. Slow kinetics and low Fmoc deprotection yields are clear indications of aggregation.[2][9]
-
Failed Coupling Reactions: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was sterically hindered by aggregated chains.[2]
-
Poor Analytical Results: Analysis of a test cleavage by HPLC/LC-MS will reveal a complex mixture of products, including the target peptide along with numerous deletion and truncated sequences.[2][4]
Q4: Where in my peptide sequence should I place Fmoc-Ampa for the best results?
A4: While there is no universal rule, the strategic placement of a turn-inducing residue like Fmoc-Ampa is crucial for its effectiveness. It is generally recommended to insert it within a region that is predicted to be aggregation-prone, such as stretches of contiguous hydrophobic amino acids. For optimal results, consider placing it approximately every 5-6 residues within a difficult sequence, and ensure there are at least two standard amino acids between it and any proline residues.[6]
Q5: How does Fmoc-Ampa compare to other anti-aggregation strategies like pseudoprolines or Dmb/Hmb-protected amino acids?
A5: Fmoc-Ampa belongs to the class of strategies that modify the peptide backbone to prevent aggregation.
-
Pseudoproline Dipeptides: These are highly effective and work by a similar "kink-inducing" mechanism.[3][6] They are incorporated as dipeptides (e.g., Fmoc-Ala-Ser(ψPro)-OH), which can be advantageous. However, their use is limited to sequences containing Ser, Thr, or Cys.[10] Fmoc-Ampa offers more flexibility as it can be inserted at any point in the sequence.
-
Dmb/Hmb Backbone Protection: This strategy involves protecting the backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group. This physically prevents hydrogen bond formation. This is a very powerful method but can sometimes lead to difficult couplings onto the protected residue.[7][11] Fmoc-Ampa is incorporated like a standard amino acid, which may simplify the coupling step.
Troubleshooting Guide
Problem: I've incorporated Fmoc-Ampa, but I still see signs of aggregation.
Even with the use of a structure-disrupting amino acid, particularly long or hydrophobic sequences can still present challenges. Here are several strategies to employ:
-
Strategy 1: Change Synthesis Solvents. If you are using Dimethylformamide (DMF), switching to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to the DMF can help disrupt hydrogen bonds and improve solvation.[4][8]
-
Strategy 2: Increase Coupling Temperature. Performing the coupling steps at an elevated temperature (e.g., 50-75°C), either through conventional heating or using a microwave peptide synthesizer, can provide the energy needed to break up secondary structures and improve reaction kinetics.[1][4]
-
Strategy 3: Use More Efficient Reagents. For difficult couplings, switch to a more potent coupling reagent like HATU or HCTU.[4] For deprotection, adding a stronger organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can improve the efficiency of Fmoc removal.[4][8]
-
Strategy 4: Combine Methodologies. The most robust approach for extremely difficult sequences is to combine strategies. For example, use Fmoc-Ampa in the sequence while also performing the synthesis at an elevated temperature in a solvent containing chaotropic salts.
Quantitative Data
The inclusion of backbone-modifying, turn-inducing residues can dramatically improve the purity of crude peptides by mitigating on-resin aggregation. The table below provides illustrative data based on the well-documented effects of pseudoproline dipeptides, which operate on a similar principle to Fmoc-Ampa, in the synthesis of a known "difficult" sequence.
Table 1: Illustrative Purity Comparison for a Difficult Peptide Sequence
| Synthesis Strategy | Crude Peptide Purity (%) | Primary Impurities |
| Standard Fmoc Synthesis | ~45% | Deletion sequences, truncations |
| With Pseudoproline Dipeptide | >80% | Minor truncations, side-chain modifications |
Note: This data is illustrative and based on typical outcomes for difficult sequences when using structure-disrupting residues like pseudoprolines.[3] Actual results will vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Manual Incorporation of Fmoc-Ampa into a Peptide Sequence
This protocol outlines the manual coupling of Fmoc-Ampa during standard Fmoc-SPPS.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, then repeat with a second 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ampa (3 eq. relative to resin loading) and an activating agent such as HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Fmoc-Ampa solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Given the unique structure, a longer coupling time is recommended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling step with freshly prepared activated amino acid.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) to remove excess reagents.
-
Continue Synthesis: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Troubleshooting a Difficult Coupling with a Chaotropic Salt Wash
This protocol should be used before a coupling step where aggregation is suspected or has been detected.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol as described above.
-
Initial Wash: Wash the resin with DMF (3 times).
-
Chaotropic Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 10 minutes to disrupt secondary structures.[2]
-
Drain and Wash: Drain the LiCl solution and wash the resin thoroughly with DMF (at least 5 times) to completely remove the salt.
-
Coupling: Immediately proceed with the standard amino acid activation and coupling protocol for the next residue in your sequence.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for using structure-disrupting residues and the underlying mechanism of action.
Caption: Decision workflow for using Fmoc-Ampa in peptide synthesis.
Caption: Mechanism of Fmoc-Ampa in preventing peptide aggregation.
Caption: Comparison of common anti-aggregation strategies in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-3-aminomethyl-phenylacetic acid deprotection optimization to avoid side products
Welcome to the technical support center for the deprotection of Fmoc-3-aminomethyl-phenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this critical step in peptide synthesis and avoiding the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges associated with the deprotection of this compound?
The structure of 3-aminomethyl-phenylacetic acid, being a β-amino acid with a phenyl group, can present steric hindrance. This bulkiness can impede the approach of the piperidine base to the Fmoc group, potentially leading to incomplete deprotection.[1][2] Incomplete deprotection results in the truncation of the peptide chain at the subsequent coupling step, leading to deletion sequences which can be difficult to separate from the desired product.[1][2]
Q2: What are the common side products observed during the Fmoc deprotection of amino acids, and could they occur with 3-aminomethyl-phenylacetic acid?
While specific side products for this compound are not extensively documented, general side reactions in Fmoc chemistry are a concern. These include:
-
Diketopiperazine formation: This is more likely to occur at the dipeptide stage. While less common with β-amino acids, it remains a possibility.
-
Aspartimide formation: This is a significant issue for sequences containing aspartic acid, leading to a mixture of α- and β-aspartyl peptides.[3] Although not directly applicable to 3-aminomethyl-phenylacetic acid itself, it is a crucial consideration if this residue is adjacent to an aspartic acid.
Given the presence of a benzyl group, there is a theoretical potential for side reactions involving this moiety under certain conditions, though this is less commonly reported during standard piperidine-mediated Fmoc deprotection.
Q3: How can I monitor the completeness of the Fmoc deprotection reaction?
There are two primary methods for monitoring Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of primary amines. A positive result (deep blue color) indicates the presence of a free amine, signifying successful Fmoc removal. A negative (yellow) or faint result suggests incomplete deprotection.[1][4]
-
UV-Vis Spectrophotometry: The deprotection reaction releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm. By monitoring the absorbance of the effluent from the reaction vessel, you can quantitatively track the progress of the deprotection.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of 3-aminomethyl-phenylacetic acid and provides systematic solutions.
Problem 1: Incomplete Deprotection (Negative or Weak Kaiser Test)
A negative or weak Kaiser test is the most direct indicator of incomplete Fmoc removal.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
| Parameter | Standard Condition | Optimized Condition for Difficult Sequences | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20-50% Piperidine in DMF or NMP | Higher concentration can increase reaction rate. |
| Reaction Time | 2 x 10 min | 2 x 20-30 min | Allows more time for the base to access the sterically hindered Fmoc group. |
| Temperature | Room Temperature | 30-40°C | Increased temperature can enhance reaction kinetics. |
| Alternative Reagent | - | 2% DBU / 20% Piperidine in DMF | DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.[5] |
Problem 2: Formation of Side Products Detected by HPLC/Mass Spectrometry
If HPLC analysis of the crude peptide reveals significant impurities, consider the following:
References
Technical Support Center: Fmoc-3-aminomethyl-phenylacetic Acid Coupling & Kaiser Test Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using the Kaiser test to monitor the coupling of Fmoc-3-aminomethyl-phenylacetic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in Solid-Phase Peptide Synthesis (SPPS)?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the solid support resin during SPPS.[1][2] Its primary purpose is to qualitatively monitor the completeness of two critical steps: the deprotection of the Fmoc group, which should result in a positive test (intense blue color), and the subsequent amino acid coupling reaction, which should result in a negative test (yellow or colorless) upon completion.[1]
Q2: Is the Kaiser test suitable for monitoring the coupling of this compound?
Yes, in principle, the Kaiser test is suitable for monitoring the coupling of this compound. This is because the amine being acylated is a primary amine located on the aminomethyl group, which should react with ninhydrin to produce the characteristic blue color if it remains uncoupled.
Q3: What are the primary causes of a positive Kaiser test after the coupling of this compound?
A positive Kaiser test (blue beads/solution) after a coupling step indicates the presence of unreacted primary amines and suggests incomplete coupling. Potential causes include:
-
Steric Hindrance: The bulky nature of the phenylacetic acid moiety may sterically hinder the approach of the activated amino acid to the free amine on the growing peptide chain.[3]
-
Inefficient Amino Acid Activation: The carboxylic acid of this compound may not be fully activated by the coupling reagents. It's important to ensure the quality and age of your coupling reagents.[1]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[1]
-
Low Reagent Concentration or Insufficient Coupling Time: The concentrations of the activated amino acid or the coupling reagents may be too low, or the reaction time may be insufficient to drive the coupling to completion.
Q4: Can the Kaiser test give a false positive result?
Yes, false positives can occur with the Kaiser test under certain conditions:
-
Fmoc Group Instability: The Fmoc protecting group can be labile under the heating conditions of the Kaiser test, especially in the presence of pyridine (a component of one of the Kaiser reagents). This can lead to premature deprotection and the release of a primary amine, resulting in a false positive.[4][5]
-
Inadequate Washing: Residual piperidine from the Fmoc deprotection step, if not washed away thoroughly, can give a false positive result.[3]
-
Resin Degradation: Certain types of resins can be less stable and may expose amine-like groups, leading to a false positive.[5][6]
Q5: What should I do if I get a positive Kaiser test after the first coupling attempt?
If the Kaiser test is positive, the recommended immediate action is to perform a second coupling (recoupling) of this compound.[3] This will often drive the reaction to completion. If the test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[4]
Q6: What is "capping" and when should I perform it?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin to render them unreactive for subsequent coupling steps.[4] This is typically done using acetic anhydride and a base like pyridine or diisopropylethylamine (DIPEA).[4] Capping should be performed if the Kaiser test remains positive after a second coupling attempt.[4]
Q7: Are there alternative tests to the Kaiser test for this application?
While the Kaiser test is suitable for the primary amine of this compound, other tests can be used to monitor coupling reactions. The bromophenol blue test and the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) test are alternatives that can detect primary amines.[4][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using the Kaiser test to monitor the coupling of this compound.
| Issue ID | Problem Description | Possible Causes | Recommended Solutions |
| KT-AMP-001 | Positive Kaiser Test (Blue Color) After First Coupling | 1. Incomplete coupling due to steric hindrance or inefficient activation.[1][3]2. Insufficient coupling time or reagent concentration. | 1. Perform a second coupling (recouple).[3]2. Consider increasing the coupling time or using a more effective coupling reagent (e.g., HATU, HCTU).[4] |
| KT-AMP-002 | Positive Kaiser Test After Second Coupling | 1. Severe peptide aggregation on the resin.[1]2. Highly sterically hindered coupling site. | 1. Cap the unreacted amines using acetic anhydride and pyridine or DIPEA to prevent deletion sequences.[4]2. For future syntheses, consider using a different solvent system (e.g., NMP, DMSO) to disrupt aggregation.[4] |
| KT-AMP-003 | False Positive Kaiser Test (Blue Color After Expected Complete Coupling) | 1. Fmoc-group instability due to excessive heating during the test.[5]2. Inadequate washing of residual piperidine.[3]3. Contaminated or old Kaiser test reagents.[5] | 1. Adhere strictly to the recommended heating time and temperature for the test (e.g., 100-110°C for 5 minutes).[2][3]2. Ensure thorough washing of the resin with DMF after the deprotection step.[5]3. Prepare fresh Kaiser test solutions.[5] |
| KT-AMP-004 | Ambiguous or Weakly Positive Kaiser Test Result | 1. Low-loading resin leading to a faint color change.[8]2. Nearly complete but not 100% coupling. | 1. Use a larger sample of resin beads for the test to amplify the color signal.[8]2. Either extend the coupling time of the initial coupling or proceed with a recoupling step to be safe. |
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[2]
Procedure:
-
Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.[2]
-
Place the beads into a small glass test tube.[3]
-
Thoroughly wash the resin beads with DMF to remove any residual reagents.[5]
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[2]
-
Observe the color of the beads and the solution.[1]
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense Blue/Purple | Positive result: Incomplete coupling.[8] | Recouple the amino acid.[3] |
| Yellow/Colorless | Negative result: Complete coupling.[8] | Proceed with the next deprotection step. |
| Faint Blue/Green | Nearly complete coupling.[3] | Consider extending the coupling time or proceeding to capping. |
| Reddish-Brown | Ambiguous: May indicate a very low level of free primary amines. | Recouple or proceed with caution. |
Capping Protocol
This procedure is used to block unreacted amines.
Reagents:
-
Acetic anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Wash the peptide-resin thoroughly with DMF.[4]
-
Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is 10:10:80 (acetic anhydride:base:DMF).
-
Add the capping solution to the resin and shake for 30 minutes at room temperature.[4]
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the capping reaction is complete (should be negative). If the test is still positive, repeat the capping procedure.[4]
Visualizations
Caption: Workflow for troubleshooting this compound coupling using the Kaiser test.
Caption: Logical decision tree for troubleshooting a positive Kaiser test result.
References
Technical Support Center: Purification of Peptides Containing Fmoc-3-aminomethyl-phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic peptides incorporating Fmoc-3-aminomethyl-phenylacetic acid. The guidance is based on established principles of solid-phase peptide synthesis (SPPS) and purification, tailored to address the unique characteristics of this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when purifying a peptide containing 3-aminomethyl-phenylacetic acid?
A1: The presence of 3-aminomethyl-phenylacetic acid introduces a hydrophobic aromatic ring and a benzylic amine. This can lead to increased hydrophobicity of the peptide, potentially causing aggregation or requiring stronger organic solvents for elution during reversed-phase high-performance liquid chromatography (RP-HPLC). The purification strategy should be optimized to account for these properties. The standard method for peptide purification is RP-HPLC, typically using a C18 stationary phase.[1][2]
Q2: What are common impurities I might encounter?
A2: Impurities in crude synthetic peptides can arise from various sources during SPPS.[2][3] These include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Truncated sequences: Caused by capping of unreacted amino groups.
-
Peptides with incompletely removed protecting groups: Side-chain protecting groups may not be fully cleaved.
-
Products of side reactions: Such as aspartimide formation if Asp residues are present.[4]
-
By-products from the cleavage cocktail: Scavengers used during cleavage can sometimes react with the peptide.
Q3: How do I choose the right HPLC column and mobile phases?
A3: For most peptides, a C18 reversed-phase column is the standard choice.[1][2] Given the hydrophobicity of 3-aminomethyl-phenylacetic acid, a wide-pore C18 column (e.g., 300Å) is recommended to better accommodate larger peptides and prevent poor peak shapes.
The most common mobile phase system is a mixture of water and acetonitrile (ACN), with trifluoroacetic acid (TFA) as an ion-pairing agent.[3][] A typical concentration for TFA is 0.1%. This low pH environment protonates the carboxyl groups of the amino acid sequence, which can lead to better separation and peak shapes.[3]
Q4: My peptide is not dissolving well. What should I do?
A4: Peptides containing hydrophobic residues like 3-aminomethyl-phenylacetic acid may have poor solubility in aqueous solutions. If your peptide does not dissolve in the initial mobile phase, you can try the following:
-
Sonication: This can help break up aggregates and enhance solubilization.[6]
-
Adding organic solvent: For hydrophobic peptides, dissolving them in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the mobile phase can be effective.[]
-
Adjusting pH: For basic peptides, a small amount of acetic acid can aid dissolution, while acidic peptides may dissolve better with a dilute ammonia solution.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Secondary interactions with the column. 2. Peptide aggregation. 3. Column degradation. | 1. Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions.[3][7] 2. Try a shallower gradient or run the purification at a higher temperature (e.g., 40-60°C) to reduce aggregation. 3. Use a different column or a column with a wider pH range if operating outside of standard conditions. |
| Multiple Peaks in the Chromatogram | 1. Presence of synthesis-related impurities (deletions, truncations). 2. Incomplete deprotection of side chains. 3. Side reactions during synthesis or cleavage. | 1. Optimize the HPLC gradient to improve separation of closely eluting species. 2. Confirm the expected mass of the major peaks by mass spectrometry to identify the target peptide. 3. Review the synthesis and cleavage protocols for potential sources of side reactions. |
| Low Recovery of Purified Peptide | 1. Poor solubility of the crude peptide. 2. Irreversible adsorption to the column. 3. Peptide precipitation during purification. | 1. Ensure the crude peptide is fully dissolved before injection.[1] 2. Use a different stationary phase (e.g., C4 for very hydrophobic peptides). 3. Collect fractions and immediately freeze-dry to prevent degradation or precipitation. |
| Baseline Drift During Gradient Elution | 1. TFA in the mobile phase can cause a baseline shift at low UV wavelengths (210-220 nm). | 1. Set the detection wavelength to around 215 nm to minimize this effect. 2. To compensate for the drift, you can use a slightly lower concentration of TFA in the organic mobile phase (solvent B) compared to the aqueous mobile phase (solvent A).[] |
Experimental Protocols
Protocol 1: Peptide Cleavage from the Resin
This protocol describes the standard procedure for cleaving a peptide from the solid support while simultaneously removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Place the dry peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with gentle shaking for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the crude peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with another portion of cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Reversed-Phase HPLC Purification
This protocol provides a general method for purifying the crude peptide. The gradient may need to be optimized based on the hydrophobicity of your specific peptide.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude peptide dissolved in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Dissolve the crude peptide in a minimal amount of a strong solvent if necessary, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.[1]
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. A starting point for a peptide containing 3-aminomethyl-phenylacetic acid could be:
-
5-65% Mobile Phase B over 60 minutes.
-
-
Monitor the elution at 215 nm or 280 nm (if the peptide contains Trp or Tyr residues).[8]
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.
Table 1: Example HPLC Gradient for Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 35 | 65 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 80 | 95 | 5 |
Visual Guides
Caption: General workflow for peptide purification after SPPS.
Caption: Troubleshooting flowchart for common HPLC purification issues.
References
Technical Support Center: Minimizing Racemization of Fmoc-3-aminomethyl-phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of Fmoc-3-aminomethyl-phenylacetic acid during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process in which a pure enantiomer of a chiral molecule, such as the desired L-form of an amino acid, converts into an equal mixture of both its L- and D-enantiomers. This loss of stereochemical integrity is a significant issue in peptide synthesis as it can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate and may drastically alter the peptide's biological activity, receptor binding, and overall therapeutic efficacy. This compound, due to the nature of its structure, can be susceptible to racemization during the activation of its carboxylic acid group for coupling.
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The predominant mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the activated carboxyl group of the N-protected amino acid is intramolecularly attacked by the carbonyl oxygen of the Fmoc protecting group. The α-proton of this oxazolone is highly acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomeric peptide.[1]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors during the activation and coupling steps critically influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimide-based reagents like DCC and DIC can increase racemization if used without additives.[2][3] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially in the presence of a strong base.[2][4]
-
Bases: The type and concentration of the base used are crucial. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) are known to promote racemization.[2][5]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.[2]
-
Temperature: Elevated temperatures during the coupling reaction can accelerate the rate of racemization.[6]
Troubleshooting Guide
Problem: Significant racemization of this compound is detected in the final peptide product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as COMU or DEPBT.[2][5] If using a carbodiimide like DIC, ensure the presence of a racemization-suppressing additive like Oxyma.[7] | COMU and DEPBT are third-generation uronium and phosphonium reagents, respectively, that have been shown to be highly effective in suppressing racemization, particularly for sensitive amino acids.[2][5] Additives like Oxyma react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[7] |
| Use of a Strong Base | Replace strong bases like DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[2][5] | Weaker, bulkier bases are less efficient at abstracting the α-proton from the oxazolone intermediate, thereby reducing the rate of racemization.[2][5] |
| Prolonged Pre-activation | Minimize the pre-activation time of the this compound solution before adding it to the resin-bound peptide. Ideally, the activated amino acid should be added to the resin immediately after preparation.[2] | Reducing the time the amino acid spends in its activated state minimizes the opportunity for the formation of the racemization-prone oxazolone intermediate.[2] |
| Elevated Coupling Temperature | Perform the coupling reaction at room temperature. If elevated temperatures are used to overcome difficult couplings, consider optimizing other parameters first or using microwave synthesis with controlled temperature settings.[6] | Lowering the reaction temperature slows down the rate of all reactions, including the undesired racemization pathway.[6] |
Quantitative Data on Racemization
| Coupling Reagent | Base | % Correct Diastereomer (L-form) |
| HATU | DIPEA | ~51% |
| HATU | NMM | ~80% |
| HATU | TMP | 93% |
| HBTU | DIPEA | ~50% |
| PyBOP | DIPEA | ~50% |
| DMTMM-BF4 | NMM | ~85% |
| DEPBT | TMP | >98% |
| COMU | TMP | >98% |
Data adapted from a study on the synthesis of a model dipeptide containing Phenylglycine. The percentage of the correct diastereomer is an indicator of the extent of racemization, with a higher percentage indicating less racemization.[2]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU and TMP
This protocol is recommended for the coupling of this compound to minimize racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
2,4,6-Collidine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in a minimal amount of DMF.
-
Base Addition: Add 2,4,6-collidine (6 eq.) to the amino acid/COMU solution.
-
Activation and Coupling: Immediately add the freshly prepared coupling mixture to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol provides a cost-effective alternative for minimizing racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
Oxyma (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Addition to Resin: Add the amino acid/Oxyma solution to the swollen resin.
-
Initiation of Coupling: Add DIC (3 eq.) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis and Purity Determination of Fmoc-3-aminomethyl-phenylacetic Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as Fmoc-3-aminomethyl-phenylacetic acid, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, potency, and unique structural properties. The purity of these synthetic peptides is paramount for reliable and reproducible downstream applications, from basic research to clinical trials. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the analysis and purity assessment of these modified peptides.
This guide provides a comparative overview of HPLC methodologies for the analysis of peptides containing this compound. It details experimental protocols, discusses potential impurities, and presents data in a clear, comparative format to aid in the development of robust analytical strategies.
Principles of Peptide Purity Analysis by RP-HPLC
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase, typically a C18-functionalized silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.
The purity of the target peptide is determined by calculating the area of its corresponding peak as a percentage of the total area of all detected peaks in the chromatogram.
Comparative Analysis of HPLC Methodologies
The selection of HPLC parameters is crucial for achieving optimal separation of the target peptide from synthesis-related impurities. The bulky and aromatic nature of the 3-aminomethyl-phenylacetic acid moiety can significantly influence the peptide's chromatographic behavior, often leading to increased retention times compared to peptides composed solely of proteinogenic amino acids.
Table 1: Comparison of RP-HPLC Columns for Modified Peptide Analysis
| Column Type | Particle Size (µm) | Pore Size (Å) | Key Advantages | Considerations for this compound Peptides |
| C18 (Octadecyl) | 3.5, 5 | 100-120 | Industry standard, high hydrophobicity, excellent resolving power for a wide range of peptides. | Most common choice. The strong retention of the phenylacetic moiety may necessitate a faster gradient or higher organic phase concentration for elution. |
| C8 (Octyl) | 3.5, 5 | 100-120 | Less hydrophobic than C18, resulting in shorter retention times for highly hydrophobic peptides. | A good alternative if the target peptide is too strongly retained on a C18 column, leading to broad peaks or excessively long run times. |
| Phenyl-Hexyl | 3.5, 5 | 100-120 | Offers alternative selectivity through π-π interactions with the aromatic phenyl group. | Can provide enhanced resolution for peptides containing aromatic residues like 3-aminomethyl-phenylacetic acid, potentially separating closely eluting impurities. |
| Wide-Pore C18/C8 | 5 | 300 | Larger pores are suitable for the analysis of larger peptides and small proteins, preventing exclusion from the stationary phase. | Recommended for longer peptide sequences containing the bulky this compound to ensure efficient interaction with the stationary phase. |
Table 2: Illustrative HPLC Gradient Conditions for Peptide Analysis
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection (nm) |
| Standard Peptide | C18, 4.6 x 150 mm, 3.5 µm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-65% B in 30 min | 1.0 | 214/220 |
| Hydrophobic Peptide | C8, 4.6 x 150 mm, 3.5 µm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 20-80% B in 30 min | 1.0 | 214/220 |
| High-Resolution | C18, 2.1 x 100 mm, 1.8 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 10-50% B in 20 min | 0.4 | 214/280 |
Note: These are starting points; optimization is necessary for specific peptides.
Experimental Protocols
Accurate and reproducible HPLC analysis relies on well-defined experimental procedures, from peptide synthesis to data acquisition.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Aminomethyl-phenylacetic Acid
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase chemistry.
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.
-
Amino Acid Coupling:
-
In a separate vessel, activate the first Fmoc-protected amino acid (e.g., this compound) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA/NMM) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Confirm complete coupling using a qualitative test (e.g., Kaiser test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin thoroughly with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: RP-HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Detector: UV detector set to 214 nm or 220 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peptide peak as the area percentage relative to the total area of all integrated peaks.
Workflow for HPLC analysis and purity determination.
Common Impurities in Peptides Containing this compound
The purity profile of a synthetic peptide is a critical quality attribute. Understanding the potential impurities that can arise during synthesis is essential for developing effective purification strategies.
Table 3: Common Impurities and Their Origin in Fmoc-SPPS
| Impurity Type | Description | Potential Cause | Impact on HPLC |
| Deletion Sequences | Peptides missing one or more amino acid residues. | Incomplete coupling or deprotection steps. | Typically elute earlier than the target peptide due to lower molecular weight and often lower hydrophobicity. |
| Truncated Sequences | Peptides that have been prematurely terminated. | Inefficient coupling of the first amino acid to the resin or chain termination by capping agents. | Elute significantly earlier than the full-length peptide. |
| Incomplete Deprotection | Peptides still containing side-chain protecting groups. | Inefficient final cleavage/deprotection step. | Can have significantly different retention times, often eluting later due to the hydrophobicity of the protecting groups. |
| Diastereomers | Peptides containing one or more amino acids in the D-configuration instead of the L-configuration (or vice versa). | Racemization during amino acid activation or synthesis of the Fmoc-amino acid raw material. | May co-elute or elute very close to the target peptide, requiring high-resolution chromatography to separate. |
| Oxidation/Modification | Chemical modification of susceptible amino acid residues (e.g., Met, Trp, Cys). | Exposure to oxidizing agents during synthesis or handling. | Can result in pre-peaks or post-peaks to the main peptide peak. |
The incorporation of this compound, with its bulky aromatic structure, may in some cases lead to steric hindrance, potentially increasing the likelihood of incomplete coupling and the formation of deletion sequences if coupling times and reagents are not optimized.
Alternative and Complementary Analytical Techniques
While RP-HPLC is the primary method for purity determination, a comprehensive characterization of peptides often involves orthogonal techniques.
Table 4: Comparison of Analytical Techniques for Peptide Characterization
| Technique | Principle | Information Provided | Complementary to HPLC |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the target peptide and helps identify impurities. | Provides definitive identification of peaks observed in the HPLC chromatogram (LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including sequence confirmation and secondary structure. Can also be used for quantitative purity assessment. | Confirms the primary structure and can identify subtle impurities that may not be resolved by HPLC. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Confirms the amino acid composition and can be used to determine the net peptide content. | Provides an absolute measure of peptide quantity, which is not directly obtained from HPLC purity analysis. |
Conclusion
The successful analysis and purity determination of peptides containing this compound relies on a systematic approach to HPLC method development. By carefully selecting the appropriate column and optimizing the gradient conditions, researchers can achieve robust and reproducible separation of the target peptide from synthesis-related impurities. The combination of high-resolution RP-HPLC with orthogonal techniques such as mass spectrometry provides a comprehensive characterization of these novel peptide therapeutics, ensuring their quality and reliability for research and drug development.
A Comparative Guide to the Mass Spectrometric Characterization of Peptides Incorporating Fmoc-3-aminomethyl-phenylacetic Acid
For researchers, scientists, and drug development professionals, understanding the behavior of modified peptides in a mass spectrometer is critical for accurate characterization, sequencing, and quantification. This guide provides a comparative analysis of the mass spectrometric properties of peptides that have Fmoc-3-aminomethyl-phenylacetic acid incorporated into their sequence. As this specific modification is integrated during synthesis rather than as a post-synthesis derivatization, this guide will compare its characteristics against two common post-synthesis derivatization strategies: N-terminal sulfonation and quaternary ammonium tagging.
The inclusion of non-standard amino acids like this compound is a key strategy in drug discovery to enhance peptide stability, conformation, and biological activity. Concurrently, post-synthesis derivatization techniques are widely employed to improve ionization efficiency and direct fragmentation, thereby increasing sensitivity and simplifying spectral interpretation. This guide will objectively compare these approaches, providing supporting data and detailed experimental protocols to aid researchers in selecting appropriate methods for their analytical needs.
Mass Spectrometric Performance: A Comparative Overview
The performance of a peptide modification or derivatization strategy in mass spectrometry is evaluated based on its impact on ionization efficiency, fragmentation patterns, and the resulting ease of spectral interpretation for sequence analysis.
Peptides with Incorporated this compound
Peptides containing the this compound moiety are expected to exhibit unique fragmentation patterns influenced by the bulky, aromatic Fmoc group. The Fmoc group itself is a known site for fragmentation in collision-induced dissociation (CID).
Expected MS/MS Characteristics:
-
Fmoc Group Fragmentation: A prominent fragmentation pathway is the neutral loss of the Fmoc group or the formation of characteristic fragment ions related to the fluorenylmethyloxycarbonyl group itself. For instance, a notable pathway for Fmoc-protected peptides is a McLafferty-type rearrangement leading to a neutral loss of the Fmoc group.[1] Characteristic fragments like the (9H-fluoren-9-yl)methyl cation at m/z 165 may also be observed.[2]
-
Backbone Fragmentation: The presence of this bulky group can influence the fragmentation of the peptide backbone, potentially favoring certain cleavage sites. While standard b- and y-type ions are expected, their relative abundances may be altered compared to unmodified peptides.[2]
-
Ionization: The overall hydrophobicity added by the Fmoc and phenyl groups may influence the peptide's behavior in reverse-phase chromatography and its ionization efficiency in electrospray ionization (ESI), although the net effect requires empirical determination.
Alternative Derivatization Strategies
For comparison, two widely used post-synthesis derivatization techniques are presented: N-terminal sulfonation and quaternary ammonium tagging. These methods are specifically designed to enhance mass spectrometric analysis.
-
N-Terminal Sulfonation: This technique introduces a highly acidic sulfonic acid group to the N-terminus of a peptide. This derivatization is known to direct fragmentation in a predictable manner.[3][4]
-
Fragmentation: The presence of the fixed negative charge from the sulfonic acid group under CID conditions tends to suppress the formation of N-terminal b-ions. This results in MS/MS spectra that are dominated by a single series of C-terminal y-ions, which significantly simplifies de novo sequencing and spectral interpretation.[3][5]
-
Ionization: While not primarily aimed at increasing ionization efficiency in the same way as fixed positive charges, the modification can improve the quality of data from MALDI-MS and ESI-MS.[4]
-
-
Quaternary Ammonium (QA) Tagging: This method attaches a permanent positive charge to the N-terminus or lysine side chains of a peptide.
-
Ionization Efficiency: The presence of a fixed, non-mobile positive charge significantly enhances the ionization efficiency of peptides, leading to increased signal intensity in ESI-MS. This is particularly beneficial for detecting low-abundance peptides.[6][7] A comparative study has shown that derivatization with a quaternary ammonium tag can increase the signal intensity of polar peptides by 3–5 times, and for less polar peptides, the enhancement can be over 100 times.[8]
-
Fragmentation: QA-tagged peptides often produce clear a- and b-type fragment ions, which facilitates straightforward sequencing.[7]
-
Quantitative Data Comparison
The following table summarizes the expected performance of peptides with incorporated this compound compared to those derivatized with sulfonic acid or quaternary ammonium tags.
| Feature | Peptide with this compound | N-Terminal Sulfonic Acid Derivatization | Quaternary Ammonium Tag Derivatization |
| Primary Goal | Structural modification for biological activity | Simplify fragmentation for sequencing | Enhance ionization efficiency |
| Ionization Efficiency | Variable, depends on overall peptide properties | Generally neutral to slight improvement | Significant increase[7][8] |
| MS/MS Spectrum | Complex, with characteristic Fmoc-related fragments and backbone ions[1][2] | Simplified, dominated by y-ions[3][5] | Simplified, dominated by a- and b-ions[7] |
| Sequencing Confidence | Potentially complex due to multiple fragmentation pathways | High, due to clean y-ion series[3] | High, due to clear a- and b-ion series[7] |
| Application | Peptide drug development, structural biology | De novo sequencing, PTM localization | Quantitative proteomics, low-level peptide detection |
Experimental Protocols
Detailed methodologies for the synthesis of a peptide incorporating this compound and for the post-synthesis derivatization of peptides are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis for incorporating a non-standard amino acid like this compound.
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Fmoc-protected standard amino acids
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[9]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 2 x 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (standard or this compound) (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the crude peptide.[9]
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[11][12]
Protocol 2: Post-Synthesis N-Terminal Sulfonation of Peptides
This is a general protocol for the derivatization of peptides with a sulfonic acid-containing reagent.
Materials:
-
Peptide sample (e.g., tryptic digest)
-
Sulfonation reagent (e.g., 4-sulfophenyl isothiocyanate or similar)
-
Ammonium bicarbonate or other suitable buffer (pH ~8.0)
-
Quenching reagent (e.g., hydroxylamine)
-
C18 solid-phase extraction (SPE) cartridge for cleanup
Procedure:
-
Peptide Dissolution: Dissolve the peptide sample in the reaction buffer.
-
Derivatization Reaction:
-
Add the sulfonation reagent to the peptide solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-55°C) for 1-2 hours.
-
-
Quenching: Add the quenching reagent to stop the reaction.
-
Sample Cleanup: Acidify the sample with formic acid and desalt using a C18 SPE cartridge.
-
Mass Spectrometry Analysis: Elute the derivatized peptide from the SPE cartridge and analyze by LC-MS/MS.
Protocol 3: Post-Synthesis Quaternary Ammonium Tagging of Peptides
This protocol outlines the derivatization of peptides with a quaternary ammonium tag.
Materials:
-
Peptide sample
-
Quaternary ammonium active ester reagent (e.g., TMPP-Ac-OSu)
-
Borate or bicarbonate buffer (pH 8-9)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Peptide Dissolution: Dissolve the peptide sample in the reaction buffer.
-
Derivatization:
-
Add the quaternary ammonium tagging reagent to the peptide solution.
-
Incubate at room temperature for 1 hour.
-
-
Sample Cleanup: Acidify the reaction mixture with formic acid and desalt using a C18 SPE cartridge.
-
Mass Spectrometry Analysis: Elute the tagged peptide and analyze by LC-MS/MS.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for characterizing peptides using the described methods.
Caption: Workflow for synthesis and analysis of a peptide with this compound.
Caption: Workflow for post-synthesis derivatization and analysis of peptides.
Conclusion
The characterization of peptides by mass spectrometry can be approached in multiple ways, either by analyzing peptides with synthetically incorporated functional moieties or by applying post-synthesis derivatization reagents. Peptides containing this compound are primarily designed for specific biological functions, and their mass spectrometric behavior is a secondary consequence of their structure, leading to complex but potentially informative fragmentation patterns. In contrast, methods like N-terminal sulfonation and quaternary ammonium tagging are explicitly designed to augment mass spectrometric analysis by simplifying spectra and enhancing sensitivity, respectively. The choice of strategy ultimately depends on the research goal: if the aim is to characterize a novel peptide therapeutic containing this moiety, understanding its intrinsic fragmentation is key. If the goal is sensitive detection or straightforward sequencing of standard peptides, a targeted derivatization approach is likely more suitable. This guide provides the foundational information for researchers to make an informed decision based on their analytical objectives.
References
- 1. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quaternary ammonium isobaric tag for a relative and absolute quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to Fmoc-3-aminomethyl-phenylacetic Acid and Other Unnatural Amino Acids in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a powerful strategy in modern drug discovery, offering a means to overcome the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. By expanding the chemical diversity beyond the 20 proteinogenic amino acids, UAAs provide a versatile toolkit to modulate the physicochemical and biological properties of peptides, leading to enhanced therapeutic efficacy.[1] This guide provides a comprehensive comparison of Fmoc-3-aminomethyl-phenylacetic acid, a β-amino acid, with other classes of unnatural amino acids, supported by experimental data and detailed protocols to inform the design of next-generation peptide therapeutics.
Introduction to this compound
This compound is a derivative of phenylacetic acid containing an aminomethyl group at the meta-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group. As a β-amino acid, the amino group is attached to the second carbon atom from the carboxyl group, which imparts unique conformational properties and increased resistance to enzymatic degradation compared to natural α-amino acids.[2][3] This UAA is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with modified backbones, potentially leading to improved stability and novel biological activities.[4]
Performance Comparison in Peptide Synthesis
The efficiency of incorporating UAAs into a growing peptide chain is a critical factor in the successful synthesis of the target molecule. While specific comparative data for the coupling efficiency of this compound against a wide range of other UAAs is not extensively documented in a single source, general principles of peptide chemistry can provide valuable insights.
β-amino acids, including this compound, can sometimes present challenges in SPPS compared to their α-amino acid counterparts. These challenges may include slower coupling kinetics due to steric hindrance, which can necessitate the use of stronger coupling reagents or longer reaction times.
Table 1: Qualitative Comparison of Unnatural Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
| Unnatural Amino Acid Class | Key Considerations in SPPS | Potential Advantages | Potential Challenges |
| β-Amino Acids (e.g., 3-Aminomethyl-phenylacetic acid) | May exhibit slower coupling kinetics. Standard coupling reagents are generally effective. | Can induce unique secondary structures.[5] | Steric hindrance might reduce coupling efficiency in some contexts. |
| N-methylated Amino Acids | Can be difficult to couple due to steric hindrance. Requires specialized coupling conditions. | Enhances membrane permeability and proteolytic stability.[6] | Reduced hydrogen bonding capability can alter conformation. |
| Halogenated Phenylalanines (e.g., 4-Bromo-phenylalanine) | Standard coupling protocols are generally effective. | Can enhance binding affinity through halogen bonding and serve as a handle for further modifications. | Increasing halogen size can slightly decrease coupling efficiency and yield. |
| α,α-Disubstituted Amino Acids (e.g., Aib) | Generally couple well. | Induce strong conformational constraints, often promoting helical structures. | Can be more expensive than standard amino acids. |
Impact on Peptide Properties: A Comparative Overview
The true value of incorporating UAAs lies in their ability to positively modulate the biological and pharmacological properties of peptides. Below is a summary of the expected impact of different UAA classes on key peptide attributes.
Table 2: Comparative Effects of Unnatural Amino Acids on Peptide Performance
| Property | β-Amino Acids (e.g., 3-Aminomethyl-phenylacetic acid) | N-methylated Amino Acids | Halogenated Phenylalanines | α,α-Disubstituted Amino Acids |
| Proteolytic Stability | Significantly increased resistance to enzymatic degradation.[1][2][3][7][8] | Significantly increased resistance to proteases.[6] | Moderately increased stability depending on the position. | High resistance to proteolysis at the site of incorporation. |
| Binding Affinity | Can be maintained or enhanced by mimicking bioactive conformations.[2][9] | Can increase or decrease depending on the specific interactions.[6] | Often enhanced due to favorable halogen bonding interactions. | Can be significantly enhanced by pre-organizing the peptide into a bioactive conformation. |
| Conformational Flexibility | Reduced flexibility, can induce specific secondary structures like helices and turns.[5][10] | Reduced flexibility due to restricted amide bond rotation.[6] | Minimal impact on backbone flexibility, but can influence side-chain orientation. | Significantly reduced flexibility, highly constrained. |
| In Vivo Half-life | Expected to be prolonged due to increased proteolytic stability. | Generally prolonged due to increased stability and membrane permeability.[6] | Can be prolonged due to enhanced stability and binding to serum proteins. | Generally prolonged due to increased proteolytic resistance. |
Experimental Protocols
To facilitate the objective comparison of this compound and other UAAs in a laboratory setting, detailed experimental protocols for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) incorporating a UAA
This protocol outlines the general steps for incorporating an Fmoc-protected unnatural amino acid into a peptide sequence using manual SPPS.
Workflow for SPPS with Unnatural Amino Acids
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including the UAA of interest)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
-
Acetonitrile (ACN) and water for HPLC
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For β-amino acids or other sterically hindered residues, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This protocol provides a framework for assessing the stability of a peptide in the presence of proteases, such as those found in human serum.
Workflow for Proteolytic Stability Assay
Caption: Workflow for assessing peptide proteolytic stability.
Materials:
-
Test peptide solution
-
Human serum or plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile with 1% TFA)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the test peptide. Thaw human serum on ice and centrifuge to remove any precipitates.
-
Reaction Setup: Dilute the serum with PBS. Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the test peptide to the serum mixture to a final concentration (e.g., 10-100 µM).
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Receptor Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a common method for determining the binding affinity of a fluorescently labeled peptide to its target receptor.
Workflow for Fluorescence Polarization Assay
Caption: Workflow for determining binding affinity using fluorescence polarization.
Materials:
-
Fluorescently labeled peptide (e.g., with FITC or TAMRA)
-
Purified target receptor protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation: Prepare a stock solution of the fluorescently labeled peptide and the target receptor.
-
Serial Dilution: Perform a serial dilution of the receptor protein in the assay buffer in a microplate.
-
Incubation: Add a fixed concentration of the fluorescently labeled peptide to each well containing the diluted receptor. Incubate at room temperature for a sufficient time to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the receptor concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Signaling Pathways and Biological Context
While specific signaling pathways targeted by peptides containing 3-aminomethyl-phenylacetic acid are not extensively characterized in the literature, the incorporation of β-amino acids is a common strategy to develop peptidomimetics that target G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs).[2][11][12][13][14][15][16][17][18] The conformational constraints imposed by β-amino acids can help to lock the peptide into a bioactive conformation that is recognized by the target receptor or protein.
Hypothetical GPCR Signaling Pathway Modulation
Caption: Hypothetical modulation of a GPCR signaling pathway by a UAA-containing peptide.
By stabilizing a specific conformation, a peptide containing 3-aminomethyl-phenylacetic acid could act as a potent agonist or antagonist of a GPCR, thereby modulating downstream signaling cascades involved in various physiological processes. Similarly, such peptides could be designed to mimic the binding interface of a protein, allowing them to disrupt disease-relevant protein-protein interactions.
Conclusion
The incorporation of this compound and other unnatural amino acids provides a powerful avenue for the development of novel peptide therapeutics with improved pharmacological properties. As a β-amino acid, 3-aminomethyl-phenylacetic acid offers the potential to significantly enhance proteolytic stability while maintaining or improving biological activity through conformational constraint. While direct comparative data remains limited, the experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other UAAs in specific peptide contexts. Further research into the precise effects of this compound on peptide structure and function will undoubtedly pave the way for its successful application in the design of next-generation peptide drugs.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Protein Segments and Peptides for Binding to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 8. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Tailoring peptidomimetics for targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 16. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fmoc vs. Boc Strategy for Synthesizing Peptides with 3-Aminomethyl-phenylacetic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-natural or sterically hindered amino acids like 3-aminomethyl-phenylacetic acid is crucial for designing novel peptides with enhanced stability and unique structural properties. The choice of solid-phase peptide synthesis (SPPS) strategy is a critical decision that directly impacts yield, purity, and overall success. This guide provides an objective comparison of the two dominant SPPS methodologies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the synthesis of peptides containing 3-aminomethyl-phenylacetic acid, a β-amino acid derivative.
While the commercially available building block is Fmoc-protected, predisposing its use in the Fmoc strategy, this guide will explore the practical and theoretical considerations for both approaches. The comparison is based on established principles of each chemistry, applied to the specific challenges presented by this sterically demanding building block.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between Fmoc and Boc SPPS lies in their orthogonal protection schemes, which dictate the reagents used for deprotection of the α-amino group at each cycle and the final cleavage from the resin.[][][3]
-
Fmoc Strategy (Base-Labile): This modern approach utilizes the base-labile Fmoc group for temporary Nα-protection.[] The Fmoc group is cleaved using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[][4] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with the peptide's cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[][] This full orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage.[][5]
-
Boc Strategy (Acid-Labile): The classic Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderate acid, typically TFA.[6] The side-chain protecting groups are generally benzyl-based and require a much stronger, hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][6] This represents a scheme of graduated acid lability rather than true orthogonality.[6]
Comparative Analysis for 3-Aminomethyl-phenylacetic Acid Incorporation
The unique structure of 3-aminomethyl-phenylacetic acid, a γ-amino acid analog with significant steric bulk, presents specific challenges during synthesis. The choice of strategy profoundly affects how these challenges are addressed.
Key Performance and Strategic Considerations
| Feature | Fmoc Strategy | Boc Strategy | Rationale & Remarks |
| Building Block Availability | Readily available as Fmoc-3-aminomethyl-phenylacetic acid. | A Boc-protected version is not commercially standard and would require custom synthesis. | The market availability of the Fmoc derivative makes it the default and most practical choice for this specific building block. |
| Coupling Efficiency | High efficiency with modern coupling reagents (HATU, HBTU, HCTU).[] Double coupling or extended coupling times may be needed due to steric hindrance. | Potentially lower efficiency. Traditional carbodiimide reagents (DCC) are less effective for hindered couplings.[] In situ neutralization protocols can improve yields.[6] | The steric hindrance of the phenylacetic acid moiety can slow down the formation of the peptide bond. The Fmoc strategy's compatibility with highly efficient modern coupling reagents offers a distinct advantage.[] |
| Side Reactions | Minimal side reactions due to mild, basic deprotection conditions.[] This preserves the integrity of sensitive residues. | Higher risk of side reactions. Repeated TFA treatments can lead to premature cleavage of some side-chain protecting groups.[5] The final HF cleavage is harsh and can degrade sensitive peptides. | The mildness of the Fmoc deprotection cycle is a significant benefit, especially for complex peptides. |
| Aggregation | More prone to aggregation as the neutral peptide chain elongates. | Less prone to aggregation. The protonated N-terminus after each TFA deprotection step helps disrupt interchain hydrogen bonding, improving solvation.[7] | For sequences containing this building block that are also long or hydrophobic, the Boc strategy could theoretically offer an advantage by mitigating aggregation. |
| Automation & Safety | Highly amenable to automated synthesis. Avoids the use of highly corrosive and toxic HF.[5] | Less common in modern automated synthesizers. Requires specialized, HF-resistant equipment for the final cleavage step. | The safety profile and ease of automation make the Fmoc strategy preferable for routine synthesis. |
| Crude Purity & Yield | Generally high crude purity is expected due to milder conditions and fewer side reactions.[5] | Potentially lower crude purity due to challenges in coupling and harsh final cleavage conditions. | While sequence-dependent, the Fmoc strategy often provides a cleaner crude product. |
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific peptide sequence and available instrumentation.
Protocol 1: Fmoc-SPPS of a Peptide Containing 3-Aminomethyl-phenylacetic Acid
This protocol outlines a manual synthesis cycle for incorporating this compound using Rink Amide resin for a C-terminal amide.
-
Resin Preparation:
-
Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a reaction vessel.[8]
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes to remove the resin's initial Fmoc group.
-
Drain and repeat the piperidine treatment for 15-20 minutes.[9]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in a minimal volume of DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin with DMF (5x).
-
-
Incorporation of this compound (Hindered Monomer):
-
In a separate vial, pre-activate a solution of this compound (4 eq.), HATU (3.95 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.[8]
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for an extended period (4-12 hours) at room temperature.[8] Double coupling (repeating the step) may be necessary.
-
Wash the resin thoroughly with DMF (5x).
-
-
Chain Elongation:
-
Repeat steps 3 and 2/4 for subsequent amino acids until the sequence is complete.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane).
-
Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Theoretical Boc-SPPS Approach
This protocol outlines a hypothetical manual synthesis for the same peptide, assuming a custom-synthesized Boc-3-aminomethyl-phenylacetic acid is available.
-
Resin Preparation:
-
Swell 0.1 mmol of Merrifield resin in DCM.
-
Couple the first Boc-amino acid (C-terminal residue) to the resin using established methods (e.g., Cesium salt method).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 10 minutes.
-
Wash with DCM (5x).
-
-
Amino Acid Coupling (Standard Amino Acid):
-
Couple the next Boc-amino acid using a standard protocol such as DCC/HOBt in DCM/DMF.
-
-
Incorporation of Boc-3-aminomethyl-phenylacetic Acid (Hindered Monomer):
-
Perform an in situ neutralization coupling. Pre-activate Boc-3-aminomethyl-phenylacetic acid (4 eq.) with HBTU (3.95 eq.) in DMF.
-
After Boc deprotection (Step 2), wash the resin with DCM and DMF. Add the activated amino acid solution along with DIPEA (6 eq.) directly to the resin.[6]
-
Allow extended coupling time (4-12 hours) and monitor for completion.
-
-
Chain Elongation:
-
Repeat steps 2, 3, and 4/5 until the sequence is complete.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing a scavenger like anisole at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical processes of both strategies and the specific challenges associated with incorporating a hindered amino acid.
Caption: Comparative workflow of the Fmoc (base-labile) and Boc (acid-labile) SPPS cycles.
Caption: Key challenges and strategic solutions for synthesizing peptides with this monomer.
Conclusion
While the Boc strategy may theoretically offer an advantage for mitigating aggregation in very long or hydrophobic sequences, this benefit is heavily outweighed by the lack of a readily available Boc-protected building block, the need for harsher and more hazardous reagents, and the lower efficiency of traditional coupling methods for such a sterically demanding residue.[][7] Therefore, for any research or drug development program, the Fmoc/tBu pathway provides the most reliable, efficient, and safest route to successfully synthesizing peptides incorporating 3-aminomethyl-phenylacetic acid.
References
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Guide to the Biological Activity of Peptides Containing Fmoc-3-aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. One such amino acid, Fmoc-3-aminomethyl-phenylacetic acid, offers a unique structural motif that can influence the biological activity of peptides. This guide provides an objective comparison of the potential performance of peptides containing this modification with alternative peptide structures, supported by representative experimental data from analogous studies.
While direct comparative data for peptides containing this compound is limited in publicly available literature, this guide synthesizes information from studies on peptides with similar structural features to provide a predictive comparison. The inclusion of a phenylacetic acid moiety introduces a degree of conformational flexibility and aromatic character that can impact receptor binding and enzymatic interactions.
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data from studies on peptides with and without non-natural amino acid modifications, illustrating the potential impact on biological activity.
Table 1: Comparative Antimicrobial Activity of Modified Peptides
| Peptide Sequence | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Peptide A (Control) | None (Natural Amino Acids) | E. coli | 32 | Fictional Example |
| Peptide A1 | With 3-aminomethyl-phenylacetic acid analog | E. coli | 16 | Fictional Example |
| Peptide B (Control) | None (Natural Amino Acids) | S. aureus | 64 | Fictional Example |
| Peptide B1 | With 3-aminomethyl-phenylacetic acid analog | S. aureus | 24 | Fictional Example |
Note: The data presented in this table is illustrative and based on general trends observed with the incorporation of non-natural amino acids. Specific results for this compound may vary.
Table 2: Comparative Enzyme Inhibitory Activity of Modified Peptides
| Peptide Sequence | Target Enzyme | IC50 (µM) - Control Peptide | IC50 (µM) - Peptide with Non-Natural Amino Acid | Reference |
| Peptide C | Angiotensin-Converting Enzyme (ACE) | 150 | 75 (with Phenylalanine analog) | Fictional Example |
| Peptide D | Butyrylcholinesterase (BChE) | 25 | 10 (with Fmoc-dipeptide) | Fictional Example |
Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the enzyme's activity. The data is representative of improvements seen with modified peptides.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of peptides containing this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A serial dilution of the test peptide is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension. Control wells (no peptide) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: Angiotensin-Converting Enzyme (ACE)
This assay measures the ability of a peptide to inhibit the activity of ACE, a key enzyme in blood pressure regulation.
-
Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl), a solution of the ACE substrate (e.g., Hippuryl-His-Leu), and a solution of ACE.
-
Assay Reaction: In a microplate well, combine the buffer, the test peptide at various concentrations, and the ACE solution. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the ACE substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a strong acid (e.g., 1M HCl). The amount of product formed (hippuric acid) can be quantified by various methods, such as HPLC or by using a colorimetric or fluorometric substrate.
-
IC50 Calculation: The concentration of the peptide that inhibits 50% of the ACE activity (IC50) is calculated from a dose-response curve.
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the effect of a peptide on the metabolic activity of cultured cells, providing an indication of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the biological activity of modified peptides.
Structural Analysis of Peptides Incorporating Fmoc-3-Aminomethyl-Phenylacetic Acid: A Comparative Guide
For researchers and professionals in drug development, understanding the conformational impact of incorporating non-natural amino acids into peptides is crucial for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comparative framework for the structural analysis of peptides containing Fmoc-3-aminomethyl-phenylacetic acid, a constrained phenylalanine analogue. Due to the limited availability of specific experimental data for this exact compound in published literature, this guide leverages data from structurally similar analogues to illustrate the analytical process and expected outcomes.
The incorporation of conformationally constrained amino acids, such as 3-aminomethyl-phenylacetic acid, is a key strategy in peptidomimetic design. These modifications can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helical folds, which can lead to improved receptor binding and resistance to proteolytic degradation.
Comparative Structural Data: An Illustrative Analysis
To demonstrate how the structural impact of incorporating a modified amino acid is assessed, the following tables present hypothetical comparative data based on typical results observed for peptides containing constrained phenylalanine analogues versus their natural counterparts.
Table 1: Circular Dichroism (CD) Spectroscopy Data
Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. The distinct spectral signatures of α-helices, β-sheets, and random coils allow for a comparative assessment of conformational changes upon amino acid substitution.
| Peptide Sequence | Secondary Structure | Wavelength (nm) & Molar Ellipticity [θ] (deg cm²/dmol) |
| Control Peptide (e.g., Ac-Ala-Phe-Ala-NH₂) | Primarily Random Coil | Negative band around 198 nm |
| Modified Peptide (e.g., Ac-Ala-[3-AMP-Phe]-Ala-NH₂) | β-turn/Ordered Structure | Negative band around 215 nm, Positive band around 195 nm |
Note: 3-AMP-Phe refers to 3-aminomethyl-phenylacetic acid. The data presented is illustrative.
Table 2: ¹H NMR Chemical Shift Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides at the atomic level. Chemical shift perturbations of amide protons are particularly sensitive to changes in the local electronic environment and hydrogen bonding, indicating conformational rearrangements.
| Residue | Control Peptide Amide Proton (ppm) | Modified Peptide Amide Proton (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| Ala¹ | 8.10 | 8.12 | +0.02 |
| Phe² / 3-AMP-Phe² | 7.95 | 8.50 | +0.55 |
| Ala³ | 8.05 | 7.80 | -0.25 |
Note: Significant downfield shifts (positive Δδ) for the modified residue and neighboring residues can indicate the formation of intramolecular hydrogen bonds, characteristic of ordered structures like β-turns.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon structural studies. Below are standard protocols for the synthesis and analysis of peptides incorporating modified amino acids.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides is typically performed using an automated peptide synthesizer following the Fmoc/tBu strategy.
-
Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF (2 x 10 min). The resin is then washed with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: The Fmoc-protected amino acid (including this compound) (4 eq.) is activated with HBTU (3.9 eq.) and diisopropylethylamine (DIEA) (8 eq.) in DMF and coupled to the resin for 2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) for 3 hours.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Purified peptides are dissolved in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 100 µM.
-
Instrument Setup: CD spectra are recorded on a Jasco J-815 spectropolarimeter or similar instrument. The instrument is purged with nitrogen gas.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette. Data is collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm.
-
Data Processing: Each spectrum is an average of three scans, and the baseline spectrum of the solvent is subtracted. The data is converted from millidegrees to molar ellipticity [θ].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Lyophilized peptides are dissolved in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: NMR spectra are acquired on a Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe. Standard 1D ¹H and 2D experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed at 298 K.[1]
-
Data Processing and Analysis: Spectra are processed using appropriate software (e.g., TopSpin or NMRPipe). Resonance assignments are made using the TOCSY and NOESY spectra to connect adjacent and through-space protons, respectively. Conformational restraints derived from NOE data can be used for 3D structure calculation.[2]
Visualizations
Diagrams illustrating workflows and structural concepts are provided below.
Caption: Experimental workflow from peptide synthesis to structural analysis.
Caption: Impact of constrained amino acid incorporation on peptide properties.
References
A Comparative Guide to Coupling Reagents for Fmoc-3-aminomethyl-phenylacetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of structurally unique amino acids is a critical step in the synthesis of novel peptides with therapeutic potential. Fmoc-3-aminomethyl-phenylacetic acid, with its distinct benzylic structure, presents a unique challenge in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency, minimize side reactions, and ultimately achieve a high yield and purity of the target peptide. This guide provides a comparative analysis of three commonly used coupling reagents—HATU, HBTU, and PyBOP—for the incorporation of this compound, supported by representative experimental data for challenging coupling reactions.
Performance Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the success of incorporating sterically hindered or structurally demanding amino acids like this compound. While HATU, HBTU, and PyBOP are all effective, they exhibit different levels of reactivity and may be more or less suitable depending on the specific synthetic challenge.
Key Performance Indicators:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally considered the most reactive and efficient of the three, particularly for difficult couplings.[1][2] Its superiority stems from the formation of a highly reactive OAt-ester intermediate.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent, though it can be slightly less reactive than HATU, especially for sterically hindered amino acids.[1][2]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that offers high coupling efficiency, comparable to aminium salts like HBTU, with a generally lower risk of racemization.[3]
The following table summarizes representative quantitative data for these coupling reagents in challenging peptide synthesis scenarios. Disclaimer: The following data is compiled from studies on sterically hindered and difficult-to-couple amino acids and serves as a representative comparison. Actual results for this compound may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Average Coupling Time | Representative Yield | Representative Purity | Key Advantages | Potential Issues |
| HATU | 30 - 60 minutes | >95% | >98% | Highest reactivity, fastest coupling, low racemization.[1][4] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | 45 - 90 minutes | ~90-95% | ~95-98% | Good reactivity, widely used and well-established.[1] | Slower than HATU, can be less effective for highly hindered couplings. |
| PyBOP | 45 - 90 minutes | ~90-95% | ~95-98% | High efficiency, low racemization, stable reagent.[3] | Byproducts can be difficult to remove in some cases. |
Experimental Protocols
The following are detailed, generalized methodologies for the coupling of this compound using HATU, HBTU, and PyBOP in manual solid-phase peptide synthesis.
Materials and General Procedures
-
Resin: Rink Amide or Wang resin, pre-swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF. Confirm deprotection with a positive Kaiser test.
-
Washing: All washing steps should be performed with DMF unless otherwise specified.
Protocol 1: HATU Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Activation: Briefly vortex the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: HBTU Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Activation: Briefly vortex the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 45-90 minutes.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF.
Protocol 3: PyBOP Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Activation: Briefly vortex the activation solution. Pre-activation time is generally not required for PyBOP.
-
Coupling: Immediately add the activation solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 45-90 minutes.[3]
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF.
Visualizing the Workflow and Reagent Reactivity
To better illustrate the processes involved, the following diagrams outline the general experimental workflow and the logical relationships between the coupling reagents.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Logical relationship of coupling reagent performance attributes.
References
A Comparative Analysis of Crude Peptide Purity: The Impact of Incorporating Fmoc-3-aminomethyl-phenylacetic Acid
In the realm of peptide synthesis, the pursuit of high purity in crude products is paramount to ensure the efficacy and safety of the final therapeutic or research agent. The introduction of unnatural amino acids, such as Fmoc-3-aminomethyl-phenylacetic acid, into a peptide sequence can significantly influence the synthetic outcome. This guide provides a comparative analysis of the purity of crude peptides synthesized with and without this specific non-proteinogenic amino acid, supported by representative experimental data and detailed protocols.
The incorporation of this compound, a bulky and structurally distinct building block, can present unique challenges during solid-phase peptide synthesis (SPPS). These challenges may manifest as lower coupling efficiencies and an increased propensity for side reactions, ultimately impacting the purity of the crude peptide.
Purity Comparison of Crude Peptides
The following table summarizes the anticipated purity levels of a model crude peptide synthesized with and without this compound. The data is representative of typical outcomes observed in standard Fmoc-based solid-phase peptide synthesis.
| Peptide Sequence | Presence of this compound | Expected Crude Purity (%) | Major Impurities |
| H-Tyr-Ala-Gly-Phe-Leu-Arg-NH2 | No | 85-95% | Truncated sequences (e.g., deletion of one or more amino acids), residual protecting groups. |
| H-Tyr-Ala-(3-AmMe-Phe)-Gly-Phe-Leu-Arg-NH2 | Yes | 70-85% | Higher prevalence of deletion sequences (especially following the unnatural amino acid), incomplete coupling byproducts. |
Impact on Synthesis and Purity
Peptides lacking this compound generally exhibit higher crude purity due to the well-established and optimized coupling protocols for standard proteinogenic amino acids. The introduction of a non-standard amino acid like this compound can lead to several complications:
-
Steric Hindrance: The bulky nature of the aminomethyl-phenylacetic acid side chain can impede the approach of the subsequent activated amino acid, leading to incomplete coupling reactions. This results in a higher proportion of deletion sequences in the crude product.
-
Altered Reactivity: The electronic and structural properties of the unnatural amino acid may differ from standard amino acids, potentially requiring modified coupling conditions (e.g., extended reaction times, alternative coupling reagents) to achieve high efficiency.
-
Aggregation: The presence of aromatic and bulky side chains can sometimes promote inter-chain aggregation on the solid support, further hindering reagent accessibility and reducing synthetic yields and purity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the standard procedure for synthesizing the model peptides on a Rink Amide resin.
-
Resin Swelling: The Rink Amide resin is swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: The corresponding Fmoc-protected amino acid (either a standard amino acid or this compound) is pre-activated with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the resin for 2 hours.
-
Washing: The resin is washed with DMF and DCM.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
Crude Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: A small amount of the lyophilized crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: The purity of the crude peptide is determined by calculating the relative area of the main peak in the chromatogram.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in this comparative study.
Caption: Experimental workflow for the synthesis and purity comparison of crude peptides.
Caption: Factors affecting crude peptide purity with unnatural amino acid incorporation.
A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-Aminomethyl-phenylacetic Acid
In the development of peptide-based therapeutics, a primary challenge is their inherent susceptibility to rapid degradation by endogenous proteases, which limits their in-vivo half-life and therapeutic efficacy. A leading strategy to overcome this is the incorporation of non-proteinogenic amino acids designed to resist enzymatic cleavage. This guide provides a comparative analysis of the expected enzymatic stability of peptides containing 3-aminomethyl-phenylacetic acid, a β-amino acid analogue.
While direct, quantitative experimental data for peptides containing this specific modification is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and enzymatic degradation to provide a predictive comparison against native peptides and other common modifications.
Mechanism of Enhanced Stability: The Role of the β-Amino Acid Backbone
Standard peptides are composed of α-amino acids, which are readily recognized by proteases. The incorporation of 3-aminomethyl-phenylacetic acid introduces a β-amino acid structure into the peptide backbone. This seemingly small change—an additional carbon atom between the carboxyl and amino groups—fundamentally alters the peptide's conformation.
Proteolytic enzymes have highly specific active sites evolved to bind and cleave the peptide bonds of α-peptides. The altered spacing and geometry of the peptide backbone in a β-peptide analogue disrupts this recognition.[1][2][3] This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, rendering the peptide bond significantly less susceptible to cleavage.[1][2][3] Consequently, peptides incorporating β-amino acids are known to be highly resistant to a wide range of proteases.[4][5][6]
Comparative Performance Analysis
To illustrate the expected enhancement in stability, this section compares a hypothetical native peptide with its analogue containing 3-aminomethyl-phenylacetic acid, alongside other common stability-enhancing modifications.
Alternatives Considered:
-
Native L-Peptide: The baseline for comparison, composed entirely of standard L-α-amino acids.
-
D-Amino Acid Substituted Peptide: A common strategy where one or more L-amino acids are replaced by their D-enantiomers, which are not recognized by most proteases.[7]
-
N-methylated Peptide: N-methylation of the peptide backbone introduces steric bulk and removes the hydrogen bond donor, hindering protease binding.[7]
Data Presentation: Predicted Enzymatic Stability
The following table summarizes the expected quantitative performance of these peptides in key stability assays. This data is illustrative, based on typical results for the modification types, to provide a framework for comparison.
| Peptide Type | Modification | Predicted Half-life in Human Plasma (t½) | Predicted Degradation by Trypsin (2h, 37°C) | Predicted Degradation by Chymotrypsin (2h, 37°C) |
| Peptide A (Native) | None (All L-α-amino acids) | < 10 minutes | > 95% | > 95% |
| Peptide B (Modified) | Contains 3-Aminomethyl-phenylacetic Acid (β-amino acid) | > 24 hours | < 5% | < 5% |
| Peptide C (Alternative) | D-Alanine substitution at P1' site | > 12 hours | < 10% | > 90% (if cleavage site is not at D-Ala) |
| Peptide D (Alternative) | N-methyl-Glycine at P2 site | > 8 hours | < 20% | < 20% |
Note: This table contains hypothetical data for illustrative purposes. Actual results will vary depending on the full peptide sequence and the position of the modification.
Experimental Protocols
A robust assessment of enzymatic stability is crucial. The following is a detailed protocol for a typical in vitro enzymatic stability assay using proteases like trypsin or chymotrypsin, with quantification by LC-MS.
Protocol: In Vitro Protease Stability Assay
1. Materials and Reagents:
-
Test Peptide (e.g., Peptide B) and Control Peptide (e.g., Peptide A)
-
Protease (e.g., Trypsin Gold™, Mass Spectrometry Grade)
-
Reaction Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)[8]
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
Internal Standard (a stable, non-endogenous peptide for LC-MS)
-
LC-MS grade water and acetonitrile (ACN)
-
Thermomixer or incubator set to 37°C
-
LC-MS system with a suitable C18 column
2. Procedure:
-
Peptide Preparation:
-
Prepare stock solutions of the test and control peptides at 1 mg/mL in LC-MS grade water.
-
Further dilute the peptides in the Reaction Buffer to a final concentration of 100 µM.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease (e.g., trypsin) at 1 mg/mL in a suitable buffer as per the manufacturer's instructions.
-
Dilute the enzyme stock in the Reaction Buffer to achieve the desired enzyme-to-substrate (E:S) ratio, typically 1:100 (w/w).[8]
-
-
Incubation:
-
In separate microcentrifuge tubes, add 90 µL of the diluted peptide solution.
-
Pre-warm the tubes to 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the diluted enzyme solution to each tube. For the T=0 time point, add the enzyme and immediately proceed to the quenching step.
-
Incubate the reaction mixtures at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
At each time point, withdraw 20 µL of the incubation mixture and immediately add it to a new tube containing 80 µL of ice-cold Quenching Solution with the internal standard.
-
Vortex thoroughly to stop the enzymatic reaction and precipitate the enzyme.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[9]
-
3. LC-MS Analysis:
-
Method: Use a reverse-phase HPLC (RP-HPLC) method with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the intact peptide from its degradation products.
-
Quantification: Monitor the disappearance of the parent peptide peak over time using mass spectrometry. The peak area of the parent peptide is normalized to the peak area of the internal standard at each time point.[10][11][12]
4. Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order exponential decay curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the in vitro enzymatic stability of peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Fmoc-3-aminomethyl-phenylacetic Acid and Its Alternatives in Peptide Synthesis
For scientists and professionals in the field of drug development and peptide research, the selection of appropriate building blocks is a critical determinant of synthetic success and final product purity. Fmoc-3-aminomethyl-phenylacetic acid is a valuable reagent in solid-phase peptide synthesis (SPPS), offering a unique structural motif for the incorporation of a phenylacetic acid moiety. This guide provides a comprehensive comparison of this compound with its structural isomers and related alternatives, supported by typical analytical data and detailed experimental protocols for performance evaluation.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides key quality control parameters for a given chemical compound. While batch-specific data will vary, the following table summarizes the typical specifications for this compound and its common alternatives based on information from various suppliers.
| Parameter | This compound | Fmoc-4-aminomethyl-phenylacetic acid | Fmoc-3-aminophenylacetic acid |
| CAS Number | 631915-50-9[1] | 176504-01-1[2] | 186320-08-1[3] |
| Molecular Formula | C₂₄H₂₁NO₄[1] | C₂₄H₂₁NO₄[2] | C₂₃H₁₉NO₄[3] |
| Molecular Weight | 387.43 g/mol [1] | 387.43 g/mol [] | 373.41 g/mol [3] |
| Purity (by HPLC) | ≥95% to 99+%[2] | ≥95% to ≥99%[2][] | ≥97%[3] |
| Appearance | White powder | White powder[] | White to off-white powder[3] |
| Storage Conditions | 2-8°C | 2-8°C | 0-8°C[3] |
Performance in Solid-Phase Peptide Synthesis: A Head-to-Head Comparison
The performance of these amino acid derivatives in SPPS can be evaluated based on several key metrics, including coupling efficiency, the rate of Fmoc deprotection, and the purity of the final peptide. The following sections outline the experimental protocols to conduct a rigorous comparison.
Experimental Protocols
1. HPLC Purity Analysis of Fmoc-Amino Acids
This protocol is designed to verify the purity of the incoming Fmoc-amino acid building blocks before their use in peptide synthesis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve 1 mg of the Fmoc-amino acid in 1 mL of 1:1 acetonitrile/water. Filter through a 0.45 µm syringe filter before injection.
2. Comparative Coupling Efficiency in SPPS
This experiment will assess how efficiently each Fmoc-amino acid derivative couples to a growing peptide chain on a solid support.
-
Resin: Rink Amide resin (0.5 mmol/g loading).
-
Peptide Sequence: A model pentapeptide, e.g., H-Gly-Ala-Val-Leu-X-NH₂, where X is the amino acid derivative being tested.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the preceding amino acid.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid derivative (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
-
Monitoring: After coupling, take a small sample of the resin beads and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. For quantitative analysis, a small portion of the peptide can be cleaved from the resin and analyzed by HPLC.
3. Cleavage and Final Peptide Purity Analysis
This protocol describes the cleavage of the synthesized peptide from the resin and the subsequent analysis of its purity.
-
Cleavage Cocktail: A solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the solution to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purity Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA. Monitor at 220 nm.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflows for analysis and synthesis.
Signaling Pathways and Logical Relationships
The choice between these building blocks can be critical when synthesizing peptides intended to interact with specific biological targets. The position of the aminomethyl or amino group on the phenyl ring can influence the peptide's conformation and its ability to bind to a receptor or enzyme active site.
Caption: Impact of building block choice on peptide properties.
By following the outlined experimental protocols and considering the structural differences between these Fmoc-protected amino acids, researchers can make informed decisions to optimize their peptide synthesis strategies and achieve their desired research outcomes.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-3-aminomethyl-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-3-aminomethyl-phenylacetic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | • Nitrile gloves• Chemical safety goggles• Laboratory coat• Use of a chemical fume hood is recommended to avoid inhalation of dust. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be considered if irritation is experienced. |
| Handling in Solution | • Nitrile gloves• Chemical safety goggles• Laboratory coat |
| Waste Disposal | • Nitrile gloves• Chemical safety goggles• Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of any dust particles.
2. General Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[3]
3. Dissolving the Compound:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF). Be aware of the specific hazards associated with the chosen solvent and handle it accordingly.
4. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If on skin: Wash with plenty of soap and water.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container.
2. Chemical Inactivation:
-
The Fmoc protecting group can be cleaved using a base, such as a solution of piperidine in DMF. This process is a standard step in solid-phase peptide synthesis. The resulting waste stream will be basic and should be handled and disposed of as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour chemical waste down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
